Product packaging for IronSULFUR CLUSTER(Cat. No.:CAS No. 123919-08-4)

IronSULFUR CLUSTER

Cat. No.: B056525
CAS No.: 123919-08-4
M. Wt: 355.7 g/mol
InChI Key: PTTXNOSMDBWCQD-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Ubiquitous Presence and Fundamental Significance of Iron-Sulfur Clusters Across Domains of Life

Iron-sulfur (Fe-S) clusters are among the most ancient and versatile inorganic cofactors known in biology, playing a crucial role in a vast array of cellular processes across all domains of life. mdpi.commdpi.com These structures, composed of iron and inorganic sulfur atoms, are fundamental to life, participating in essential functions ranging from mitochondrial respiration and photosynthesis to DNA repair and the regulation of gene expression. mdpi.comwikipedia.organr.fr Their prevalence across archaea, bacteria, and eukarya underscores their early integration into central metabolic pathways, likely predating the rise of oxygen in Earth's atmosphere. acs.org

The functional versatility of Fe-S clusters stems from their unique electronic and chemical properties. annualreviews.orgnih.gov They are exceptionally suited for mediating electron transfer reactions, a role that is central to energy conversion processes like oxidative phosphorylation in mitochondria and photosynthesis in chloroplasts. mdpi.comwikipedia.org In addition to their role as electron carriers, Fe-S clusters are involved in enzymatic catalysis, such as in the case of aconitase, and the generation of radicals by SAM-dependent enzymes. wikipedia.org They can also have structural roles, contributing to the stability of proteins, and can act as sensors of the intracellular environment, particularly of iron and oxygen levels. mdpi.compreprints.org

The most common forms of these clusters are the rhombic [2Fe-2S] and the cubane (B1203433) [4Fe-4S] structures. mdpi.compreprints.org However, other configurations like [3Fe-4S] and more complex arrangements are also found in nature. preprints.orgoup.com This structural diversity allows for a wide range of redox potentials and reactivities, enabling their participation in a multitude of biochemical reactions. preprints.org

The significance of Fe-S clusters is further highlighted by their involvement in DNA metabolism. They are integral components of various enzymes involved in DNA replication and repair, including DNA helicases and glycosylases. mdpi.compreprints.orgpreprints.org The discovery of Fe-S clusters in nuclear proteins involved in genome maintenance has shifted the perspective of their function, revealing their critical role in preserving genetic integrity. preprints.orgfrontiersin.org

Given their fundamental importance, the biosynthesis of Fe-S clusters is a highly regulated and essential cellular process. annualreviews.orgnih.gov This intricate machinery ensures the proper assembly and insertion of these cofactors into a large number of apoproteins, underscoring their indispensable nature for cellular function. anr.fr

Historical Context and Evolving Understanding of Iron-Sulfur Cluster Functionality

The journey to understanding iron-sulfur clusters began in 1960 with the observation by Beinert of a novel signal in the electron paramagnetic resonance (EPR) spectra of certain non-heme iron-containing enzymes. mit.edu This discovery marked the initial identification of what would come to be known as iron-sulfur proteins. In the following years, a class of these proteins, termed "ferredoxins," were identified, and by 1963, their composition of labile iron and inorganic sulfide (B99878) was described. mit.edu

Early structural hypotheses, while not entirely accurate, correctly predicted key features such as the presence of iron-cysteine bonds and bridging inorganic sulfides. mit.edu A significant breakthrough came in 1966 with the interpretation of the EPR spectrum of reduced spinach ferredoxin, which is now known to contain a [2Fe-2S] cluster. mit.edu The characterization of "high-potential iron proteins" (HiPIPs) with their [4Fe-4S] clusters further expanded the known diversity of these cofactors. mit.edu The first X-ray crystal structure of a protein containing a [4Fe-4S] cluster was determined in 1972, providing definitive structural insight. mit.edu

Initially, the primary role attributed to Fe-S clusters was electron transfer, a function critical to processes like mitochondrial and chloroplast electron transport chains. wikipedia.org However, the known functions of these ancient cofactors have expanded dramatically over time. Research has revealed their participation in a wide range of biological processes, including:

Enzymatic catalysis: As seen in the enzyme aconitase. wikipedia.org

Gene expression regulation: Some Fe-S proteins act as regulatory switches. wikipedia.org

Radical generation: Essential for the activity of SAM-dependent enzymes. wikipedia.org

DNA repair: Fe-S clusters are found in enzymes that repair damaged DNA. mdpi.com

The discovery of Fe-S clusters in nuclear proteins involved in DNA replication and repair in the 2000s was a significant milestone, challenging the earlier notion that they were rare in the nucleus. preprints.orgpreprints.org This has led to a deeper appreciation of their role in maintaining genome stability. frontiersin.org

A widespread hypothesis for a long time was that the complex protein machineries responsible for biosynthesizing Fe-S clusters evolved in response to the Great Oxidation Event, approximately 2.4 billion years ago. pasteur.frspringernature.com It was thought that the rise in atmospheric oxygen destabilized spontaneously formed Fe-S clusters, creating a selective pressure for the evolution of protective synthesis pathways. pasteur.frspringernature.com However, more recent research, involving large-scale genomic analysis, has challenged this view. pasteur.frspringernature.com Two ancestral and minimal Fe-S cluster biogenesis systems, termed MIS and SMS, have been identified in numerous bacteria and archaea. pasteur.frresearchgate.net Phylogenetic analyses suggest that these systems were already present in the Last Universal Common Ancestor (LUCA), long before the significant oxygenation of the atmosphere. pasteur.frspringernature.com This indicates that dedicated biochemical pathways for Fe-S cluster synthesis are much more ancient than previously believed. pasteur.fr The current understanding is that these ancestral systems evolved and became more complex over time, leading to the more specialized ISC, SUF, and NIF systems seen today. pasteur.frspringernature.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe4H4S4-4 B056525 IronSULFUR CLUSTER CAS No. 123919-08-4

Properties

CAS No.

123919-08-4

Molecular Formula

Fe4H4S4-4

Molecular Weight

355.7 g/mol

IUPAC Name

iron;sulfanide

InChI

InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4

InChI Key

PTTXNOSMDBWCQD-UHFFFAOYSA-J

SMILES

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe]

Canonical SMILES

[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe]

Synonyms

.beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-methyl-4-O-(tetrahydro-2H-pyran-2-yl)methyl-

Origin of Product

United States

Structural Diversity and Characterization Methodologies of Iron Sulfur Clusters

Major Structural Archetypes of Protein-Bound Iron-Sulfur Clusters

The structural landscape of protein-bound iron-sulfur clusters is diverse, with several common archetypes being fundamental to their biological roles. These structures are defined by the number of iron and sulfide (B99878) ions and their geometric arrangement.

[2Fe-2S] Clusters: Rhombic Structures and Variants

The simplest of the multinuclear iron-sulfur clusters is the [2Fe-2S] cluster, which features a rhombic-planar Fe₂S₂ core. nih.govresearchgate.netfrontiersin.org In this arrangement, two iron atoms are bridged by two sulfide ions. nih.gov Typically, the iron atoms are tetrahedrally coordinated, with the coordination sphere being completed by ligands from the protein, most commonly the thiolate groups of four cysteine residues. nih.govnih.gov These clusters can exist in two primary oxidation states: the oxidized form [2Fe-2S]²⁺, where both iron ions are ferric (Fe³⁺), and the one-electron reduced form [2Fe-2S]¹⁺, containing one ferric (Fe³⁺) and one ferrous (Fe²⁺) ion. frontiersin.org

A notable variant is the Rieske-type [2Fe-2S] cluster. In these clusters, the coordination environment of one of the iron atoms is modified, being ligated by two histidine residues instead of two cysteines, while the other iron atom remains coordinated to two cysteines. nih.govnih.gov This substitution of nitrogen-donating histidine ligands for sulfur-donating cysteine thiolates significantly influences the redox potential of the cluster, making it generally higher than that of typical ferredoxins. nih.gov

[3Fe-4S] Clusters: Linear and Cuboidal Forms

[3Fe-4S] clusters are characterized by a core of three iron atoms and four sulfide ions. These clusters can adopt two distinct structural forms: a cuboidal arrangement and a linear one. mdpi.commdpi.com The cuboidal [3Fe-4S] cluster can be conceptualized as a [4Fe-4S] cubane (B1203433) with one iron atom removed. researchgate.net This structure is often considered an intermediate in the oxidative damage or metabolic interconversion of [4Fe-4S] clusters. researchgate.net

In contrast, linear [3Fe-4S] clusters, while less common, have been identified, particularly under conditions that perturb the protein structure. mdpi.comresearchgate.net For instance, they have been observed in aconitase at high pH and upon the unfolding of certain ferredoxins. researchgate.net Spectroscopic techniques such as electron paramagnetic resonance (EPR) can distinguish between these two forms, with the cubane type typically exhibiting an S=1/2 ground state and the linear type a higher spin state of S=5/2 in its oxidized form. mdpi.commdpi.com

[4Fe-4S] Clusters: Cubane Geometries and Derivatives

The [4Fe-4S] cluster, with its characteristic cubane-like geometry, is one of the most common iron-sulfur cofactors. researchgate.netchemrxiv.org This structure consists of four iron atoms and four sulfide ions positioned at the alternating vertices of a distorted cube. mdpi.com Each iron atom is typically coordinated by three sulfide ions within the cube and one external ligand, usually a cysteine thiolate from the polypeptide chain. researchgate.net

These clusters are remarkable for their ability to participate in electron transfer reactions by cycling through multiple oxidation states. The most common redox couple for bacterial ferredoxins is [4Fe-4S]²⁺ ↔ [4Fe-4S]¹⁺. wikipedia.org However, a distinct class of [4Fe-4S] proteins, known as high-potential iron-sulfur proteins (HiPIPs), utilizes the [4Fe-4S]²⁺ ↔ [4Fe-4S]³⁺ redox couple at a significantly higher potential. wikipedia.org The protein environment, including hydrogen bonding to the cysteine ligands, is a key determinant in dictating which redox couple is favored. wikipedia.org The geometry of the cubane can also be distorted, which can influence the cluster's reduction potential. nih.gov

Other Nuclearities and Complex Architectures (e.g., [1Fe-0S], [8Fe-7S])

Beyond the most common cluster types, a range of other structural architectures exists. The simplest is the [1Fe-0S] center, found in rubredoxins. scribd.comwikipedia.org This center consists of a single iron atom tetrahedrally coordinated by the sulfur atoms of four cysteine residues, with no inorganic sulfide ions present. scribd.comwikipedia.orgnih.gov The iron atom cycles between the Fe³⁺ and Fe²⁺ states during electron transfer. wikipedia.org

At the other end of the complexity spectrum are high-nuclearity clusters, such as the [8Fe-7S] P-cluster found in the nitrogenase MoFe protein. acs.orgnih.gov This intricate structure can be described as two [4Fe-3S] subclusters bridged by a central, six-coordinate sulfide ion. nih.govresearchgate.net The P-cluster undergoes significant structural rearrangements during its redox cycle, which is crucial for mediating electron transfer from the Fe protein to the FeMo-cofactor, the site of nitrogen fixation. nih.gov The coordination of the P-cluster is also unique, involving not only cysteine thiolates but also a serine oxygen and a backbone amide nitrogen, highlighting the versatility of ligand interactions in complex clusters. researchgate.netchemrxiv.org

Ligand Coordination Environments and Their Influence on Cluster Properties

The polypeptide chain provides the ligands that anchor the iron-sulfur cluster within the protein, and the nature of this coordination environment is a primary determinant of the cluster's physicochemical properties, including its stability and redox potential.

Cysteine Thiolate Ligation

The most prevalent ligation for iron-sulfur clusters is provided by the thiolate side chains of cysteine residues. nih.gov The sulfur atom of cysteine is a soft ligand, which forms strong, covalent bonds with the iron centers of the cluster. wikipedia.org This cysteine coordination is fundamental to the stability of the cluster within the protein matrix.

The properties of the cysteine thiolate ligands are, in turn, modulated by the protein microenvironment. For example, hydrogen bonding from nearby peptide backbone amides or other residues to the sulfur atoms of the cysteine ligands can significantly alter the electron-donating properties of the thiolate. wikipedia.org This modulation of the ligand's basicity is a key mechanism for tuning the redox potential of the iron-sulfur cluster over a wide physiological range. wikipedia.org The deprotonated thiolate form of cysteine is a potent nucleophile and has a high affinity for binding metal ions, making it an ideal ligand for these inorganic cofactors. nih.gov

Histidine and Aspartic Acid Residue Coordination

While cysteine residues are the most common ligands for iron-sulfur clusters, the coordination environment can also include other amino acids, such as histidine and aspartic acid. nih.govmit.edu This variation in ligation plays a crucial role in tuning the properties of the cluster and is essential for the diverse functions of iron-sulfur proteins. nih.govfrontiersin.org

Histidine ligation is a notable feature in several iron-sulfur proteins. For instance, in Rieske proteins, the [2Fe-2S] cluster is coordinated by two cysteine and two histidine residues. nih.govnih.govwikipedia.org Similarly, mitoNEET proteins contain a [2Fe-2S] cluster ligated by three cysteines and one histidine. nih.govnih.gov The substitution of a negatively charged cysteinyl ligand with a neutral histidine residue typically leads to an increase in the reduction potential of the cluster. d-nb.info The protonation state of the coordinating histidine can also influence the reduction potential. nih.gov

Aspartic acid residues can also serve as ligands for iron-sulfur clusters. A well-documented example is the transcriptional repressor NsrR, which utilizes an aspartic acid residue to coordinate its [4Fe-4S] cluster. nih.gov In some cases, such as in Pyrococcus furiosus ferredoxin, a [4Fe-4S] cluster is coordinated by three cysteines and one aspartic acid residue. nih.gov The presence of these alternative ligands contributes to the functional versatility of iron-sulfur proteins, enabling them to participate in a wide array of biological processes. nih.govfrontiersin.org

Non-Protein Ligands in Synthetic Systems

The study of synthetic iron-sulfur cluster analogues provides valuable insights into the fundamental properties of these cofactors. In these synthetic systems, a variety of non-protein ligands have been successfully employed to mimic the coordination environment found in native proteins. Thiolate ligands are commonly used to replicate the function of cysteine residues. cuvillier.delibretexts.org

Beyond simple thiolates, more complex organic molecules have been utilized to create diverse coordination spheres. For example, benzimidazole-based ligands have been used in the synthesis of homoleptic [2Fe-2S] clusters. cuvillier.de Additionally, terminal monodentate amide ligands have been employed to produce neutral [2Fe-2S] clusters, which are soluble in a broader range of solvents, facilitating extensive reactivity studies. cuvillier.de

Synthetic strategies also allow for the creation of clusters with mixed ligation, incorporating different types of donor atoms. For instance, [2Fe-2S] clusters with mixed S/N or O/N ligation on the iron centers have been synthesized. cuvillier.de Small molecules can also directly coordinate to the iron atoms of a cluster. This is observed in the catalytic [4Fe-4S] clusters of radical S-adenosyl-L-methionine (SAM) enzymes, where a SAM molecule or a water/substrate molecule binds to one of the iron sites. nih.gov The development of synthetic systems with non-protein ligands is crucial for understanding the principles of cluster assembly, stability, and reactivity. uni-muenchen.de

Advanced Spectroscopic Techniques for Iron-Sulfur Cluster Elucidation

A suite of advanced spectroscopic techniques is indispensable for the detailed characterization of the structural and electronic properties of iron-sulfur clusters. mdpi.com These methods provide critical information on the cluster type, oxidation state, and the local environment of the iron centers.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Oxidation States

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a readily accessible and powerful technique for the initial characterization of iron-sulfur proteins. cdnsciencepub.com The spectra are characterized by broad absorption bands in the near-UV and visible regions, arising from ligand-to-metal charge transfer transitions. The position and intensity of these bands are indicative of the cluster type and its oxidation state. mdpi.com

For example, oxidized [2Fe-2S] clusters typically exhibit characteristic absorption peaks around 325-330 nm, 425 nm, 460 nm, and 550 nm. mdpi.com The UV-Vis spectrum of a [3Fe-4S] cluster generally shows a broad absorption between 380 and 400 nm. mdpi.com [4Fe-4S] clusters are distinguished by a prominent absorption feature at either 410 nm or 420 nm. mdpi.com Changes in the UV-Vis spectrum upon addition of oxidizing or reducing agents can be used to monitor redox transitions and the conversion between different cluster types. nih.govrsc.org

Iron-Sulfur Cluster TypeCharacteristic UV-Vis Absorption Peaks (nm)Reference
[2Fe-2S] (oxidized)325–330, 425, 460, 550 mdpi.com
[3Fe-4S]380–400 (broad) mdpi.com
[4Fe-4S]410 or 420 mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: Paramagnetic Species and Electronic Structures

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, which are molecules with unpaired electrons. springernature.comnih.gov This makes it particularly well-suited for studying iron-sulfur clusters in specific oxidation states. springernature.comnih.gov The technique can discriminate between clusters in different redox states because it only detects those with a non-zero total electron spin (S > 0). springernature.comnih.gov

The EPR spectrum provides a characteristic fingerprint of the electronic structure of the paramagnetic cluster, defined by its g-values. springernature.com For example, the reduced forms of [2Fe-2S]⁺ (S=1/2) and [4Fe-4S]⁺ (S=1/2) are EPR active, while their oxidized counterparts, [2Fe-2S]²⁺ (S=0) and [4Fe-4S]²⁺ (S=0), are EPR silent due to antiferromagnetic coupling between the iron centers. cdnsciencepub.com Conversely, [1Fe-0S]³⁺ (rubredoxin) is EPR active with signals at g = 4.3 and g = 9.7. cdnsciencepub.com The EPR spectrum of a [3Fe-4S]¹⁺ cluster is also a characteristic feature. mdpi.com

Iron-Sulfur ClusterOxidation StateTotal Spin (S)EPR ActivityReference
[1Fe-0S]Fe³⁺5/2Active cdnsciencepub.com
[2Fe-2S][2Fe-2S]²⁺0Silent cdnsciencepub.com
[2Fe-2S]⁺1/2Active cdnsciencepub.com
[3Fe-4S][3Fe-4S]¹⁺ParamagneticActive mdpi.com
[4Fe-4S][4Fe-4S]²⁺0Silent cdnsciencepub.com
[4Fe-4S]⁺1/2Active cdnsciencepub.com

Mössbauer Spectroscopy: Iron Oxidation States and Spin States

Mössbauer spectroscopy is a powerful technique that probes the nuclear energy levels of iron, providing detailed information about the chemical environment of each iron atom within a cluster. brandeis.edunih.govnih.gov It is particularly useful for determining the oxidation state (e.g., Fe²⁺, Fe³⁺), spin state, and nuclearity of iron-sulfur clusters. brandeis.edunih.gov The key parameters derived from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). cdnsciencepub.com

For instance, the Mössbauer spectra of [2Fe-2S]²⁺ clusters, which contain two high-spin Fe³⁺ ions that are antiferromagnetically coupled, typically show a doublet with δ ≈ 0.3 mm/s and ΔE_Q ≈ 0.6 mm/s. cdnsciencepub.com The [4Fe-4S]²⁺ clusters, which are also diamagnetic (S=0), are well-characterized by Mössbauer spectroscopy, with all iron ions being essentially indistinguishable, showing similar isomer shifts (δ ≈ 0.45 mm/s) and quadrupole splitting values (ΔE_Q ≈ 1.0–1.3 mm/s). cdnsciencepub.com This technique can also be used to quantify the different iron species present in a sample, especially when used in conjunction with EPR. brandeis.edunih.gov

Iron-Sulfur ClusterOxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Reference
[2Fe-2S]²⁺ Ferredoxins2 x Fe³⁺ (high-spin)~ 0.3~ 0.6 cdnsciencepub.com
Rieske Proteins (oxidized)Fe²⁺0.743.05 cdnsciencepub.com
Rieske Proteins (oxidized)Fe³⁺0.310.63 cdnsciencepub.com
[4Fe-4S]²⁺2 x Fe²⁺, 2 x Fe³⁺ (delocalized)~ 0.45~ 1.0 - 1.3 cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Local Environments and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when applied to paramagnetic systems, is a valuable tool for investigating the structure, dynamics, and local environment of iron-sulfur clusters in solution. mdpi.commdpi.comnih.gov The presence of a paramagnetic iron-sulfur cluster significantly influences the NMR signals of nearby nuclei, leading to large hyperfine shifts and rapid nuclear relaxation. cdnsciencepub.commdpi.com These effects, while complicating the spectra, provide a wealth of information about the electronic structure and magnetic properties of the cluster. mdpi.comnih.gov

Resonance Raman (RR) Spectroscopy: Vibrational Modes and Structural Insights

Resonance Raman (RR) spectroscopy is a potent tool for the identification and characterization of metal sites in metalloproteins, including iron-sulfur clusters. cdnsciencepub.comnih.gov By using a laser with a wavelength that matches the energy of a sulfur-to-iron charge transfer transition, specific vibrational modes involving the metal-ligand bonds are selectively enhanced. nih.gov This technique is particularly valuable for studying iron-sulfur clusters that are diamagnetic and thus silent in electron paramagnetic resonance (EPR) spectroscopy, such as [2Fe-2S]2+ and [4Fe-4S]2+ clusters. cdnsciencepub.comnih.gov

The RR spectra of iron-sulfur proteins are sensitive to the cluster type, its structure, and symmetry. nih.gov Bands arising from bridging and terminal Fe-S vibrations in [2Fe-2S], [3Fe-4S], and [4Fe-4S] clusters can be clearly distinguished. nih.gov For instance, in all-cysteine-ligated [4Fe-4S]2+ clusters, the most intense band is typically observed in the 330–340 cm−1 range. cdnsciencepub.com

Different types of iron-sulfur clusters exhibit distinct RR spectral features:

[2Fe-2S] Clusters: In their oxidized [2Fe-2S]2+ state, these clusters show a predominant mode near 290 cm−1 when fully coordinated by cysteines. cdnsciencepub.com Additional well-resolved modes are found between 320–340 cm−1 and at 390–400 cm−1. cdnsciencepub.com Upon reduction to the [2Fe-2S]+ state, the bands shift to lower frequencies by 15–40 cm−1. cdnsciencepub.com Rieske-type [2Fe-2S] clusters, which have two histidine ligands in addition to two cysteine ligands, also show additional peaks between 200 and 330 cm-1, some of which are attributed to Fe(III)-N(His) stretching motions. umich.edu

[4Fe-4S] Clusters: The oxidized [4Fe-4S]2+ clusters are RR active, with the most intense band for all-cysteinyl-coordinated clusters appearing in the 330–340 cm−1 range. cdnsciencepub.com Terminal modes are observed around 360 cm−1 and 390 cm−1. cdnsciencepub.com High-potential iron-sulfur proteins (HiPIPs), which contain a [4Fe-4S]3+/2+ cluster, show similar RR spectra in both oxidized and reduced states, with the most intense band for the oxidized state appearing between 340–345 cm−1. cdnsciencepub.com

The following table summarizes typical Resonance Raman frequencies for different iron-sulfur clusters:

Electrochemical Characterization and Redox Potential Determination

The electrochemical properties of iron-sulfur clusters are fundamental to their biological functions, which often revolve around electron transfer. acs.org The redox potential (Em), which is the tendency of a molecule to accept or donate electrons, is a key parameter that defines the physiological roles of iron-sulfur proteins. nih.govacs.org This potential is determined by the number and arrangement of iron and sulfur atoms within the cluster, as well as the surrounding protein environment. acs.org

Various electrochemical techniques are employed to determine the redox potentials of iron-sulfur clusters. Protein film electrochemistry (PFE) has proven to be an effective method for investigating redox cofactors. researchgate.net For example, PFE analysis of the AdoMet radical enzyme TsrM indicated a one-electron redox event with a midpoint potential of -550 mV, assigned to the [4Fe-4S]2+/[4Fe-4S]+ redox couple. researchgate.net Similarly, the redox potential for the [4Fe-4S]+2/+1 transition in MiaB from Thermotoga maritima was determined to be -495 ± 10 mV versus the normal hydrogen electrode. researchgate.net

In another example, spectroelectrochemical methods combined with electron paramagnetic resonance (EPR) were used to characterize the ferredoxin from acetate-grown Methanosarcina thermophila. asm.org This study revealed that the ferredoxin contains two [4Fe-4S] clusters, each with a midpoint potential of -407 mV. asm.org A [3Fe-4S] species with a much higher midpoint potential of +103 mV was also detected, although it was suggested to be an artifact from the degradation of the [4Fe-4S] clusters. asm.org

The complexity of some biological systems, like Photosystem I (PS I), makes it challenging to assign measured redox signals to specific centers. nih.gov In PS I, the [4Fe-4S] clusters FX, FA, and FB have experimentally determined midpoint potentials of approximately -705 mV, -530 mV, and -580 mV, respectively, at low temperatures. nih.gov Computational methods are often used as a complementary approach to experimental determination to probe the redox potentials of these complex systems. nih.gov

Biological Functions and Mechanistic Principles of Iron Sulfur Clusters

Roles in Electron Transfer Pathways

The most well-known function of iron-sulfur clusters is their role as electron carriers in biological redox systems. oup.comwikipedia.org They are fundamental components of the electron transport chains in both mitochondria and chloroplasts, where they facilitate the flow of electrons through a series of oxidation-reduction reactions. researchgate.netwikipedia.orgnih.gov This process is essential for cellular energy conversion.

In the mitochondrial respiratory chain, Fe-S clusters are critical for transferring electrons derived from the oxidation of NADH and FADH₂. nih.govnih.gov These clusters are found in three of the four major respiratory complexes. mdpi.comnih.gov

Complex I (NADH:ubiquinone oxidoreductase): This large enzyme complex contains multiple Fe-S clusters, including both [2Fe-2S] and [4Fe-4S] types. oup.comfrontiersin.org Specifically, it houses eight Fe-S clusters that form a chain to shuttle electrons from flavin mononucleotide (FMN) to the ubiquinone-binding site. frontiersin.orgreasons.org This electron transfer is coupled to the pumping of protons across the inner mitochondrial membrane, contributing to the proton-motive force for ATP synthesis. oup.com

Complex II (Succinate dehydrogenase): This complex, which also participates in the citric acid cycle, contains a [2Fe-2S], a [3Fe-4S], and a [4Fe-4S] cluster. oup.comfrontiersin.org These clusters form an electron transfer pathway from FADH₂ to ubiquinone. oup.comnih.gov

Complex III (Cytochrome bc1 complex): This complex contains a high-potential [2Fe-2S] cluster known as the Rieske cluster. wikipedia.orgresearchgate.net In the Rieske protein, the cluster is uniquely coordinated by two histidine residues in addition to two cysteine residues. frontiersin.orgresearchgate.net The Rieske cluster plays a pivotal role in the Q-cycle, transferring an electron from ubiquinol (B23937) to cytochrome c. nih.govnih.gov

The arrangement and specific redox potentials of these clusters within the complexes create a defined pathway for efficient, sequential electron flow. oup.comnih.gov

Iron-sulfur clusters are indispensable for the light-dependent reactions of photosynthesis, particularly within Photosystem I (PSI) and associated electron carriers. wikipedia.orgfrontiersin.org

Photosystem I (PSI): PSI, a Type I reaction center, uses a series of three [4Fe-4S] clusters as its terminal electron acceptors. frontiersin.orgmdpi.com These clusters, designated Fₓ, Fₐ, and Fₑ, form an electron transfer relay. frontiersin.orgmdpi.com After the primary chlorophyll (B73375) donor P700 is excited by light, the electron is passed through earlier acceptors to the Fₓ cluster, which is uniquely situated at the interface of the PsaA and PsaB core proteins. mdpi.comacs.org From Fₓ, the electron is transferred sequentially to Fₐ and then Fₑ, both of which are located in the PsaC subunit. frontiersin.orgmdpi.com

Cytochrome b₆f Complex: Similar to the mitochondrial Complex III, the photosynthetic cytochrome b₆f complex contains a Rieske [2Fe-2S] cluster that is essential for transferring electrons from plastoquinol to plastocyanin. wikipedia.orgnih.gov

The electron exiting the PSI cluster chain is ultimately transferred to ferredoxin, a soluble Fe-S protein. frontiersin.orgmdpi.com

Ferredoxins are small, soluble proteins that contain either [2Fe-2S] or [4Fe-4S] clusters. wikipedia.orgfrontiersin.org They function as mobile electron carriers, shuttling electrons between different enzymes in various metabolic pathways. oup.compnas.org

In photosynthesis, stromal ferredoxin accepts an electron from the Fₑ cluster of PSI. frontiersin.orgmdpi.com The reduced ferredoxin then donates this electron to the enzyme Ferredoxin-NADP⁺ reductase (FNR), which catalyzes the final step of the photosynthetic electron transport chain: the reduction of NADP⁺ to NADPH. mdpi.com

Beyond photosynthesis, ferredoxins participate in numerous other redox reactions, including nitrogen fixation, steroid hormone synthesis (where adrenodoxin, a ferredoxin, is key), and the biosynthesis of other cofactors. researchgate.netpnas.org Their ability to diffuse and interact with multiple partner proteins makes them central distributors of reducing equivalents within the cell.

A remarkable feature of iron-sulfur clusters is that their redox potentials can be tuned over a very wide range (spanning more than 1 Volt) by the surrounding protein environment. pnnl.govnih.gov This tuning is crucial for ensuring that electrons flow in the correct direction within a given pathway. pnnl.gov Several factors contribute to this modulation:

Amino Acid Ligands: While typically coordinated by cysteine thiolates, variations in ligation, such as the use of histidine in Rieske proteins, can significantly alter the redox potential. frontiersin.orgresearchgate.net Replacing a cysteine ligand with a less electron-donating serine has been shown to result in a higher redox potential. wordpress.com

Electrostatic Interactions: The local protein environment, including the charge of nearby amino acid residues and the orientation of peptide dipoles, has a profound effect. pnnl.govnih.gov Positively charged residues near the cluster can stabilize the reduced (more negative) state, thus increasing the redox potential. wordpress.com Conversely, negative charges can decrease the potential. wordpress.com

Hydrogen Bonding: The number and strength of hydrogen bonds between the protein backbone (N-H groups) and the sulfur atoms (both inorganic and cysteinyl) of the cluster are key modulators. mdpi.com More hydrogen bonds can increase electron density around the cluster, leading to a higher redox potential. wordpress.com

Solvent Accessibility and Hydrophobicity: The degree to which the cluster is exposed to the aqueous solvent versus being buried in a hydrophobic pocket influences its redox properties. mdpi.com A more hydrophobic environment tends to raise the redox potential. wordpress.com

Theoretical studies using quantum mechanical and molecular mechanical approaches have confirmed that these local environmental factors, particularly electrostatic interactions, are the primary drivers for the wide range of redox potentials observed in biological systems. mdpi.compnnl.govmdpi.com For example, in Photosystem I, the protein environment makes the redox potential of the Fₓ cluster lower than that of Fₐ and Fₑ, facilitating the directional transfer of electrons. mdpi.com

Table 1: Factors Modulating Fe-S Cluster Redox Potential

Factor Mechanism of Influence Effect on Redox Potential (E₀) Example
Protein Ligands Alters the electron-donating character of the coordination sphere. Cys to Ser mutation increases E₀. wordpress.com His ligation (vs. Cys) contributes to higher E₀ in Rieske proteins. wikipedia.orgwordpress.com Rieske [2Fe-2S] clusters vs. Ferredoxin [2Fe-2S] clusters. wikipedia.org
Local Electrostatics Stabilization/destabilization of cluster oxidation states by nearby charged/polar residues. Nearby positive charges increase E₀; negative charges decrease E₀. wordpress.com The protein environment around Photosystem I clusters fine-tunes potentials for directional electron flow. mdpi.com
Hydrogen Bonding Modulates electron density on the sulfur atoms of the cluster. Increased H-bonding to cluster sulfurs generally increases E₀. wordpress.commdpi.com High-potential iron-sulfur proteins (HiPIPs) have fewer H-bonds than lower-potential ferredoxins. mdpi.com
Hydrophobicity The dielectric constant of the immediate environment affects charge stabilization. A more hydrophobic (less polar) environment generally increases E₀. wordpress.commdpi.com Clusters buried deep within a protein core versus those near the surface.

Enzymatic Catalysis Involving Iron-Sulfur Clusters

Beyond their role in electron transfer, Fe-S clusters are directly involved in the catalytic mechanisms of numerous enzymes. oup.comresearchgate.net They can function in substrate binding, Lewis acid catalysis, or, most dramatically, in the generation of highly reactive radical species. nih.govresearchgate.net

The Radical S-Adenosylmethionine (SAM) superfamily is one of the largest and most mechanistically diverse groups of enzymes known, with over 700,000 unique sequences identified. nih.govnih.gov These enzymes catalyze a vast range of difficult chemical reactions, such as the functionalization of unactivated C-H bonds, by employing a powerful 5'-deoxyadenosyl radical (5'-dAdo•). acs.orgwikipedia.org

The generation of this radical is the unifying feature of the superfamily and is entirely dependent on a specific [4Fe-4S] cluster. acs.orgvt.edu The mechanism proceeds as follows:

Cluster and SAM Binding: The enzyme active site contains a [4Fe-4S] cluster coordinated by three cysteine residues from a conserved CxxxCxxC motif. acs.orgwikipedia.org The fourth, unique iron atom is not coordinated by the protein but is available to bind the S-adenosylmethionine (SAM) molecule via its amino and carboxylate groups. acs.org

Reductive Cleavage: The catalytically active state of the cluster is the reduced [4Fe-4S]¹⁺ state. acs.org This cluster donates an electron to the bound SAM molecule. nih.govacs.org

Radical Formation: The one-electron reduction triggers the homolytic cleavage of the S-C5' bond of SAM. nih.govacs.org This process generates methionine and the highly reactive 5'-dAdo• radical. nih.gov Recent research has shown this occurs via a transient organometallic intermediate where the C5' of the adenosyl group is directly bonded to the unique iron atom of the cluster. nih.govnih.govannualreviews.org

Substrate Activation: The 5'-dAdo• radical is a powerful oxidant that typically initiates the subsequent catalytic cycle by abstracting a hydrogen atom from the substrate, creating a substrate radical that can then undergo a variety of transformations (e.g., methylation, sulfur insertion, rearrangement). nih.govacs.org

This mechanism allows Radical SAM enzymes to perform essential functions in the biosynthesis of cofactors (like biotin (B1667282) and lipoic acid), antibiotics, and in the modification of proteins and DNA. wikipedia.orgwikipedia.org

Lewis Acid Catalysis

Iron-sulfur clusters can function as Lewis acids, facilitating the activation of substrate molecules. In this role, a specific iron atom within the cluster, often one that is not coordinated by a cysteine residue from the protein, can bind to an electron-rich substrate. pnas.orgnature.comnih.gov This interaction polarizes the substrate, making it more susceptible to chemical transformation.

A classic example of Lewis acid catalysis by an iron-sulfur cluster is found in the enzyme aconitase, which is active in the tricarboxylic acid (TCA) cycle. pnas.orgresearchgate.net Aconitase contains a [4Fe-4S] cluster that isomerizes citrate (B86180) to isocitrate. wikipedia.orgresearchgate.net A labile iron atom in this cluster directly coordinates to a hydroxyl group of the citrate substrate. researchgate.netnih.gov This binding facilitates a dehydration-hydration reaction, a key step in the isomerization process. wikipedia.orgresearchgate.net The enzyme can exist in an inactive form with a [3Fe-4S] cluster, which is then activated by the insertion of a fourth iron atom. nih.gov

Nitrogen Fixation (e.g., Nitrogenase Enzymes)

The biological conversion of atmospheric nitrogen (N₂) to ammonia (B1221849) (NH₃), a process known as nitrogen fixation, is catalyzed by the nitrogenase enzyme complex. This process is exclusively carried out by certain bacteria and archaea and is essential for making nitrogen available to all forms of life. uni-bonn.de Iron-sulfur clusters are at the heart of nitrogenase function. wikipedia.orgnih.gov

The nitrogenase complex consists of two main protein components: the Fe protein and the MoFe protein. nih.govelifesciences.org The Fe protein contains a single [4Fe-4S] cluster and is responsible for transferring electrons in an ATP-dependent manner to the MoFe protein. elifesciences.org The MoFe protein houses two highly complex iron-sulfur clusters: the P-cluster ([8Fe-7S]) and the iron-molybdenum cofactor (FeMoco; [Mo-7Fe-9S-C-homocitrate]). uni-bonn.de The FeMoco is the active site where the binding and reduction of dinitrogen occur. uni-bonn.de The intricate arrangement of these iron-sulfur clusters within the nitrogenase complex facilitates the multi-electron transfer required for the energetically demanding reduction of N₂ to ammonia. nasa.gov

Activation of Inert Substrates (e.g., CO2 Reduction)

Iron-sulfur clusters have been shown to play a role in the activation and reduction of inert substrates like carbon dioxide (CO₂). nature.comnih.gov This capability is of significant interest due to its potential relevance to primordial metabolic pathways and for the development of artificial catalysts for CO₂ conversion. nature.comnih.gov

Research has demonstrated that both naturally occurring and synthetic iron-sulfur clusters can catalyze the reduction of CO₂ to various products, including hydrocarbons. nih.gov The mechanism involves the iron-sulfur cluster acting as an electron relay and providing a site for CO₂ binding and activation. rsc.org In some proposed mechanisms, the binding of CO₂ to a reduced [4Fe-4S] cluster initiates a series of proton and electron transfer steps, leading to the formation of products like carbon monoxide (CO), methane (B114726) (CH₄), and even longer-chain hydrocarbons through C-C bond formation. nih.govrsc.org The ability of these clusters to stabilize highly reduced states is thought to be crucial for activating the stable CO₂ molecule. nih.gov

Sensing and Regulatory Functions of Iron-Sulfur Clusters

The inherent reactivity and lability of iron-sulfur clusters make them ideal for sensing changes in the cellular environment. pnas.orguea.ac.uk They can react with small molecules like oxygen and nitric oxide, or their assembly can be influenced by the availability of iron, allowing them to act as molecular switches that regulate various cellular processes. pnas.orguea.ac.uk

Oxygen and Nitric Oxide Sensing

Many organisms have evolved proteins that use iron-sulfur clusters to sense the levels of oxygen (O₂) and nitric oxide (NO). wikipedia.orguea.ac.uk This sensing capability is critical for adapting to changes in the environment, such as switching between aerobic and anaerobic respiration or responding to nitrosative stress. uea.ac.ukportlandpress.com

A well-studied example of an oxygen sensor is the Fumarate (B1241708) and Nitrate Reductase (FNR) protein in E. coli. portlandpress.comnih.gov Under anaerobic conditions, FNR contains a [4Fe-4S] cluster, which allows the protein to dimerize and bind to DNA, activating the transcription of genes required for anaerobic metabolism. portlandpress.compnas.org Upon exposure to oxygen, the [4Fe-4S] cluster is converted to a [2Fe-2S] cluster. pnas.orgnih.gov This conversion induces a conformational change in FNR, causing it to monomerize and detach from DNA, thereby switching off the expression of anaerobic genes. portlandpress.compnas.org

Similarly, iron-sulfur clusters are targets for nitric oxide. lsu.edu The transcription factor SoxR, which regulates the response to oxidative stress, contains a [2Fe-2S] cluster. nih.govrsc.org This cluster can react with NO, leading to the formation of dinitrosyl-iron complexes (DNICs). lsu.edu This modification of the cluster alters the activity of SoxR, leading to changes in gene expression to combat the toxic effects of NO. lsu.edunih.gov Other dedicated NO sensors, like NsrR, also utilize an iron-sulfur cluster to detect NO and regulate gene expression accordingly. uea.ac.uk

Cellular Iron Homeostasis and Regulation

Iron is essential for life, but it is also toxic in excess. Therefore, cells have developed intricate mechanisms to maintain iron homeostasis. Iron-sulfur clusters play a central role in this regulation. mdpi.comresearchgate.net The assembly of these clusters is itself dependent on iron availability, providing a direct link between iron levels and the function of regulatory proteins. researchgate.net

In mammals, the primary regulators of cellular iron homeostasis are the Iron Regulatory Proteins, IRP1 and IRP2. nih.govacs.org IRP1 is a bifunctional protein that can exist in two forms. mdpi.com In iron-replete cells, IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase. mdpi.comresearchgate.net In this form, it cannot bind to RNA. researchgate.net When cellular iron levels are low, the cluster is not assembled, and IRP1 exists as an apoprotein. mdpi.comacs.org This apo-IRP1 can bind to specific RNA stem-loop structures called iron-responsive elements (IREs) found in the messenger RNAs (mRNAs) of proteins involved in iron metabolism. nih.govacs.org Binding of IRP1 to IREs in the 5' untranslated region (UTR) of mRNAs (e.g., ferritin) inhibits their translation, while binding to IREs in the 3' UTR (e.g., transferrin receptor) stabilizes the mRNA, leading to increased protein synthesis. mdpi.comacs.org This coordinated response results in increased iron uptake and decreased iron storage, thereby restoring cellular iron levels.

Signal Transduction Mechanisms

Iron-sulfur clusters are integral to cellular signaling, acting as sensors for various environmental and intracellular cues. oup.commdpi.comnih.gov Their sensitivity to molecules like oxygen and nitric oxide, as well as to the cellular redox state and iron levels, makes them ideal for this role. oup.comnih.govmtroyal.ca Changes in these conditions can lead to alterations in the Fe-S cluster, such as a change in its redox state, conversion to a different cluster type, or complete degradation. oup.com This modification, in turn, can induce conformational changes in the associated protein, affecting its activity and interaction with other molecules, thereby transducing the signal into a cellular response. oup.commdpi.com

A primary mechanism of Fe-S cluster-based signaling involves the regulation of gene expression. nih.govmtroyal.ca In many bacteria, Fe-S proteins function as transcription factors that sense environmental changes and modulate gene expression accordingly. nih.govnih.gov For example, the bacterial Fumarate and Nitrate Reductase (FNR) protein contains an oxygen-labile [4Fe-4S] cluster. nih.govoup.com In anaerobic conditions, the cluster is stable, allowing FNR to dimerize and bind to DNA, activating the transcription of genes required for anaerobic respiration. oup.com When exposed to oxygen, the [4Fe-4S] cluster is rapidly converted to a [2Fe-2S] cluster, leading to the disassembly of the FNR dimer and the cessation of transcription. oup.com

In eukaryotes, a well-characterized example is the Iron Regulatory Protein 1 (IRP1). mdpi.comnih.gov In iron-replete cells, IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase. nih.gov However, under iron-deficient conditions, the cluster is lost, and IRP1 undergoes a conformational change that allows it to bind to iron-responsive elements (IREs) in the untranslated regions of specific mRNAs. nih.gov This binding regulates the translation of proteins involved in iron uptake, storage, and utilization, thereby maintaining iron homeostasis. nih.govuwec.edu

Yeast cells utilize a similar strategy to regulate iron metabolism through the transcription factors Aft1 and Aft2. mdpi.com These proteins are activated under low iron conditions, which is thought to be linked to the availability of Fe-S clusters. nih.gov The transcriptional response to both low and high iron levels in yeast appears to be coordinated by the availability of these clusters. nih.gov

Iron-Sulfur Clusters in Nucleic Acid Metabolism and Genome Integrity

The discovery of Fe-S clusters in a growing number of nuclear proteins has highlighted their crucial role in maintaining genome stability. mdpi.comfrontiersin.org These proteins are involved in essential processes such as DNA replication, repair, and telomere maintenance. mdpi.combirzeit.edu Defects in the biogenesis of these clusters can lead to DNA damage and genomic instability. mdpi.comfrontiersin.org

DNA Replication Enzymes (e.g., Polymerases, Primases, Helicases)

Multiple key enzymes in DNA replication rely on Fe-S clusters for their function. frontiersin.orgnih.govnih.gov All three eukaryotic replicative DNA polymerases (Pol α, Pol δ, and Pol ε) contain a [4Fe-4S] cluster. mdpi.comnih.gov While the precise role is still under investigation, evidence suggests these clusters are vital for the structural integrity and stability of the polymerases. nih.gov There is also a proposition that they may act as redox switches to control the speed of DNA synthesis, potentially slowing it down in response to replication stress to allow for DNA repair. preprints.org

DNA primase, which synthesizes the RNA primers necessary for initiating DNA replication, also contains a [4Fe-4S] cluster in its regulatory subunit, Pri2. frontiersin.orgnih.govoup.com This cluster is critical for the primase's catalytic activity and stability. nih.govoup.com Recent studies suggest the cluster may function as a redox switch that regulates the enzyme's DNA binding activity through DNA-mediated charge transport. mdpi.compreprints.org

Certain DNA helicases, which unwind the DNA double helix, are also Fe-S proteins. nih.govnih.govoup.com These include members of the SF2 family like XPD, FANCJ, ChlR1/DDX11, and RTEL1. mdpi.compreprints.org The Fe-S cluster in these helicases is often located near the DNA unwinding site and is essential for their helicase activity. birzeit.edu In some cases, the cluster is thought to act as a sensor for DNA damage. birzeit.edu

Table 1: Iron-Sulfur Cluster-Containing Proteins in DNA Replication

Protein Function Cluster Type Role of Cluster
DNA Polymerases (α, δ, ε) DNA synthesis [4Fe-4S] Structural stability, potential redox regulation of synthesis speed. mdpi.comnih.govpreprints.org
DNA Primase (Pri2 subunit) RNA primer synthesis [4Fe-4S] Catalytic activity, protein stability, potential redox switch for DNA binding. mdpi.comnih.govpreprints.orgoup.com
DNA Helicases (e.g., XPD, FANCJ) DNA unwinding [4Fe-4S] Essential for helicase activity, structural integrity, potential damage sensing. mdpi.combirzeit.edupreprints.org

| Dna2 | Okazaki fragment processing | [4Fe-4S] | Nuclease and helicase activities, DNA binding. mdpi.comcaltech.edu |

DNA Repair Mechanisms (e.g., Glycosylases, Nucleases)

Iron-sulfur clusters are integral to several DNA repair pathways, particularly base excision repair (BER) and nucleotide excision repair (NER). frontiersin.orgnih.govcaltech.edu In the BER pathway, DNA glycosylases are responsible for recognizing and removing damaged or mismatched bases. frontiersin.orgcaltech.edu Several of these glycosylases, including MutY and Endonuclease III in E. coli and their human homologs MUTYH and NTHL1, contain a [4Fe-4S] cluster. mdpi.comcaltech.edunih.gov

Initially, the role of these clusters was thought to be purely structural. nih.gov However, accumulating evidence suggests they are intimately involved in DNA binding and are crucial for the efficient location of damaged DNA. nih.govresearchgate.net An intriguing hypothesis is that these Fe-S cluster-containing enzymes use DNA-mediated charge transport (CT) to scan the genome. caltech.edujst.go.jp According to this model, the redox state of the cluster changes upon binding to DNA, and this property may be used to signal the presence of a lesion. nih.govnih.gov

In the NER pathway, the XPD helicase, a component of the transcription factor IIH (TFIIH) complex, contains an essential Fe-S cluster. birzeit.edu This cluster is vital for the helicase activity of XPD, which is required to open the DNA around the damaged site to allow for its excision. birzeit.edunih.gov

Table 2: Iron-Sulfur Cluster-Containing Proteins in DNA Repair

Protein Repair Pathway Function Role of Cluster
MUTYH, NTHL1 (and homologs) Base Excision Repair (BER) DNA Glycosylase: Removes oxidized or mismatched bases DNA binding, damage recognition, potential role in DNA-mediated charge transport. mdpi.comcaltech.edunih.gov

| XPD | Nucleotide Excision Repair (NER) | DNA Helicase: Unwinds DNA around damage | Essential for helicase activity and association with the TFIIH complex. birzeit.edu |

Telomere Maintenance

Maintaining the ends of linear chromosomes, known as telomeres, is critical for genome stability. mdpi.com The helicase RTEL1 (Regulator of Telomere Elongation Helicase 1) is a key Fe-S protein involved in this process. mdpi.compreprints.org RTEL1 contains a [4Fe-4S] cluster and is essential for preventing telomere loss and for dismantling D-loops and G-quadruplex structures that can form at telomeres. mdpi.com The Fe-S cluster is crucial for its helicase function, which is required for proper telomere replication and stability. researchgate.net

Transcription and Cell Cycle Control

Iron-sulfur clusters are also found in proteins that regulate transcription and the cell cycle. mdpi.comwikipedia.org As mentioned, the general transcription factor TFIIH contains the Fe-S helicase XPD, linking Fe-S clusters directly to the process of transcription initiation. birzeit.edupreprints.org In yeast, the transcriptional activator Yap5, which responds to high iron levels, is regulated by the availability of Fe-S clusters, demonstrating a direct link between Fe-S cluster biogenesis and transcriptional control of iron homeostasis. nih.gov

The integrity of Fe-S cluster biogenesis is also linked to cell cycle progression. oup.com Defects in the assembly of Fe-S clusters can lead to cell cycle arrest, highlighting the importance of Fe-S proteins in the proper execution of cell division. oup.com The requirement of Fe-S clusters for the function of DNA polymerases and other replication machinery directly connects them to the S-phase of the cell cycle. mdpi.comoup.com

Diverse Metabolic and Cellular Roles

Beyond their well-established roles in electron transport and redox catalysis, Fe-S clusters are involved in a wide array of other metabolic and cellular functions. researchgate.netwikipedia.org They are found in enzymes involved in the biosynthesis of essential molecules like biotin and lipoic acid. wikipedia.org Additionally, Fe-S proteins are crucial for nitrogen fixation and photosynthesis. frontiersin.orgwikipedia.org Recent research continues to uncover new Fe-S proteins, suggesting that their functional repertoire is even broader than currently appreciated, with potential roles in processes like RNA metabolism and translation. nih.gov

Carbon, Sulfur, and Hydrogen Metabolism

Iron-sulfur clusters are fundamental to central metabolism, playing critical roles in key pathways such as the tricarboxylic acid (TCA) cycle, amino acid metabolism, and hydrogen metabolism. researchgate.netmdpi.com Many enzymes within these pathways utilize Fe-S clusters as cofactors for catalysis and electron transfer. researchgate.net

Aconitase, an enzyme in the TCA cycle, contains a [4Fe-4S] cluster that is essential for its catalytic activity, converting citrate to isocitrate. wikipedia.org In this case, the Fe-S cluster acts as a Lewis acid to facilitate the dehydration-rehydration reaction. cdnsciencepub.com Succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain also contains [2Fe-2S] and [4Fe-4S] clusters that are vital for transferring electrons from succinate to the quinone pool. wikipedia.org

In sulfur metabolism, Fe-S clusters are involved in the reductive assimilation of sulfate. Enzymes such as sulfite (B76179) reductase utilize Fe-S clusters to catalyze the six-electron reduction of sulfite to sulfide (B99878). Hydrogenases, enzymes that catalyze the reversible oxidation of molecular hydrogen, are also heavily reliant on intricate Fe-S clusters for their function. asm.org For example, [FeFe]-hydrogenases feature a unique H-cluster, which includes a [4Fe-4S] cluster bridged to a di-iron active site. wikipedia.org

The following table summarizes key enzymes involved in carbon, sulfur, and hydrogen metabolism that contain iron-sulfur clusters:

Interactive Data Table: Iron-Sulfur Cluster-Containing Enzymes in Metabolism

Enzyme Fe-S Cluster Type Metabolic Pathway Function Organism Example
Aconitase [4Fe-4S] Tricarboxylic Acid Cycle Catalyzes the isomerization of citrate to isocitrate. Escherichia coli, Homo sapiens
Succinate Dehydrogenase [2Fe-2S], [3Fe-4S], [4Fe-4S] Tricarboxylic Acid Cycle & Electron Transport Chain Oxidizes succinate to fumarate and reduces ubiquinone. Escherichia coli, Homo sapiens
Ferredoxin [2Fe-2S] or [4Fe-4S] Photosynthesis, Nitrogen Fixation Electron carrier. Spinacia oleracea (Spinach), Azotobacter vinelandii
[FeFe]-Hydrogenase H-cluster ([4Fe-4S] + di-iron site) Hydrogen Metabolism Reversible oxidation of hydrogen. Clostridium pasteurianum
Sulfite Reductase [4Fe-4S] and siroheme Sulfur Assimilation Reduces sulfite to sulfide. Escherichia coli

Cofactor Biosynthesis (e.g., Biotin, Lipoic Acid, Thiamine)

The biosynthesis of several essential cofactors, including biotin, lipoic acid, and thiamine (B1217682), is dependent on enzymes that contain iron-sulfur clusters. mdpi.comresearchgate.net These clusters often play a dual role, participating in radical-based catalysis and acting as a sulfur donor. rsc.org

Biotin synthase (BioB) and lipoic acid synthase (LipA) are members of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily. researchgate.netnih.gov Both enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. rsc.org This radical initiates the insertion of sulfur into their respective substrates to form biotin and lipoic acid. rsc.org In these biosynthetic pathways, the Fe-S cluster is not just a catalyst but is also consumed in the reaction as it donates its sulfur atoms. rsc.org

The synthesis of thiamine also involves iron-sulfur clusters. mdpi.com Cysteine desulfurases, which are Fe-S cluster-containing enzymes, mobilize sulfur from cysteine for the formation of the thiazole (B1198619) ring of thiamine. mdpi.com The biosynthesis of these vital cofactors highlights the diverse chemical capabilities of iron-sulfur clusters, extending beyond simple electron transfer. rsc.org

Interactive Data Table: Iron-Sulfur Clusters in Cofactor Biosynthesis

Cofactor Key Fe-S Enzyme Fe-S Cluster Type Function of Fe-S Cluster
Biotin Biotin Synthase (BioB) [4Fe-4S] Radical generation via SAM cleavage; Sulfur donation. rsc.org
Lipoic Acid Lipoic Acid Synthase (LipA) [4Fe-4S] Radical generation via SAM cleavage; Sulfur donation. rsc.orgnih.gov
Thiamine Cysteine Desulfurase (e.g., IscS) [4Fe-4S] Provides sulfur for the thiazole ring. mdpi.com

Protein Synthesis and Ribosomal Functions

Recent research has uncovered the crucial role of iron-sulfur clusters in the fundamental process of protein synthesis. mdpi.compreprints.org One of the most conserved proteins, the ATP-binding cassette (ABC) protein Rli1 (also known as ABCE1), contains an N-terminal [4Fe-4S] cluster domain that is essential for its function. molbiolcell.org Rli1 is involved in several stages of protein synthesis, including ribosome biogenesis, translation initiation, and ribosome recycling. nih.govmolbiolcell.org The integrity of its Fe-S clusters is critical for these functions. molbiolcell.org

The Fe-S clusters in Rli1 are thought to be sensitive to reactive oxygen species (ROS), suggesting that oxidative stress can directly impair protein synthesis by damaging these cofactors. molbiolcell.org This highlights a potential vulnerability in the cell's translational machinery. Furthermore, the biogenesis of cytosolic and nuclear Fe-S proteins, including those involved in translation, depends on a complex machinery that originates in the mitochondria, underscoring a deep integration between mitochondrial function and protein synthesis. frontiersin.org

Antiviral Defense and Viral Pathogenesis

Iron-sulfur clusters play a complex and often dual role in the context of viral infections, being involved in both antiviral defense mechanisms of the host and in the replication of viruses. tudelft.nlnih.gov

Several host proteins involved in the innate immune response to viral infections are Fe-S cluster-dependent. tudelft.nl For instance, viperin, an interferon-inducible antiviral protein, is a radical SAM enzyme that requires an Fe-S cluster for its activity in restricting viral replication. tudelft.nl Other Fe-S proteins are involved in signaling pathways that lead to the production of interferons and other antiviral cytokines. tudelft.nl

Conversely, some viruses have evolved to utilize host Fe-S clusters for their own replication. mdpi.commdpi.com A number of viral proteins have been identified that bind Fe-S clusters, which are essential for their function in viral genome replication and assembly. mdpi.comresearchgate.net For example, some viral RNA-dependent RNA polymerases are suspected to be iron-sulfur enzymes. researchgate.net The competition for iron and the machinery for Fe-S cluster biogenesis between the host and the virus is an emerging area of research in virology. mdpi.com The presence of Fe-S clusters in viral proteins suggests that these ancient cofactors have been co-opted throughout evolution for a wide range of biological functions, including those central to viral pathogenesis. mdpi.com

Interactive Data Table: Examples of Fe-S Proteins in Virology

Protein Organism/Virus Fe-S Cluster Type Role in Viral Infection
Viperin Host (e.g., Homo sapiens) [4Fe-4S] Antiviral defense; restricts viral replication. tudelft.nl
Rli1/ABCE1 Host (e.g., Homo sapiens) [4Fe-4S] Supports translation of viral proteins. tudelft.nl
Nsp12 (putative) SARS-CoV-2 [4Fe-4S] (predicted) May be involved in viral RNA synthesis. mdpi.com
HBx protein Hepatitis B Virus Redox-active Fe-S cluster Essential for viral replication and liver disease development. mdpi.com

Iron Sulfur Cluster Biogenesis, Assembly Pathways, and Trafficking

Overview of Major Biogenesis Systems

The synthesis of iron-sulfur (Fe-S) clusters is a fundamental biological process. It involves the mobilization of iron and sulfur atoms, their assembly into an [Fe-S] form, and their subsequent transfer to specific apoproteins. In bacteria, three primary systems have been identified for Fe-S cluster assembly: the ISC (iron-sulfur cluster), SUF (sulfur mobilization), and NIF (nitrogen fixation) systems. ebi.ac.uk Eukaryotes possess homologous systems, highlighting the conserved nature of this essential pathway.

ISC (Iron-Sulfur Cluster) System

The ISC system is the primary housekeeping pathway for Fe-S cluster biogenesis in many bacteria and is conserved in the mitochondria of eukaryotes. ebi.ac.uk This system is responsible for the de novo synthesis of a [2Fe-2S] cluster, which serves as a precursor for more complex clusters. nih.gov The core components of the mitochondrial ISC machinery work in a coordinated fashion to assemble the cluster on a scaffold protein. mdpi.comresearchgate.net This process begins with the cysteine desulfurase NFS1, which provides the sulfur from L-cysteine. nih.govfrontiersin.org The newly synthesized cluster is then transferred to various apoproteins with the help of chaperones. researchgate.net The mitochondrial ISC pathway has a dual role: it synthesizes Fe-S clusters for mitochondrial proteins and provides a precursor for the assembly of cytosolic and nuclear Fe-S proteins via the CIA pathway. frontiersin.org

SUF (Sulfur Mobilization) System

The SUF system is an alternative pathway for Fe-S cluster biogenesis that is typically active under conditions of iron starvation or oxidative stress. ebi.ac.uk It is found in eubacteria, archaea, and the plastids of eukaryotes. ebi.ac.uk The SUF system is encoded by the suf operon and its components work together to synthesize and deliver Fe-S clusters. ebi.ac.uk

NIF (Nitrogen Fixation) System

The NIF system is primarily associated with nitrogen-fixing bacteria. ebi.ac.uk Its components are homologous to those of the ISC system, with NifU serving a similar scaffold function to IscU. ebi.ac.uk This system is specialized for the assembly of the complex Fe-S clusters required for nitrogenase, the key enzyme in nitrogen fixation.

CIA (Cytosolic Iron-Sulfur Protein Assembly) Pathway

In eukaryotes, the assembly of Fe-S clusters on cytosolic and nuclear proteins is carried out by the CIA (Cytosolic Iron-Sulfur protein Assembly) pathway. embopress.org This pathway is dependent on the mitochondrial ISC machinery, which exports a yet-unidentified sulfur-containing precursor into the cytosol. frontiersin.orgembopress.org This precursor is then utilized by the CIA machinery to mature target apoproteins.

Mitochondrial Iron-Sulfur Cluster (ISC) Assembly Pathway

The mitochondrial ISC assembly pathway is a highly conserved and essential process in eukaryotes. It involves a series of protein complexes that work in a stepwise manner to synthesize and distribute Fe-S clusters. The initial phase of this pathway, often referred to as the early ISC machinery, focuses on the de novo assembly of a [2Fe-2S] cluster on a scaffold protein.

Components of the Early ISC Machinery: NFS1, ISD11, ACP, ISCU, FDX2, FDXR, Yfh1, Ssq1 (Hsp70), Jac1 (J-type co-chaperone), Mge1, Grx5

The de novo synthesis of a [2Fe-2S] cluster within the mitochondrial ISC pathway is a complex process requiring the coordinated action of several key proteins. mdpi.com

Core Assembly Complex:

NFS1: This pyridoxal (B1214274) phosphate-dependent cysteine desulfurase is the central enzyme that provides the sulfur for cluster assembly by converting L-cysteine to L-alanine. nih.govfrontiersin.orguniprot.org NFS1 forms a homodimer and its activity is regulated by its interaction with other ISC components. researchgate.netfrontiersin.org

ISD11: A small, eukaryotic-specific protein that is essential for ISC biogenesis. nih.govoup.com It forms a stable complex with NFS1, thereby stabilizing the cysteine desulfurase and preventing its degradation. nih.govoup.comnih.gov

ACP (Acyl Carrier Protein): This protein, involved in mitochondrial fatty acid synthesis, is a structural component of the core ISC assembly complex. mdpi.comfrontiersin.org The acyl chain of ACP inserts into a hydrophobic pocket of ISD11, which is crucial for the stability and function of the complex. nih.gov

ISCU: This is the primary scaffold protein upon which the Fe-S cluster is assembled. ebi.ac.uknih.govresearchgate.net It interacts with the NFS1-ISD11-ACP complex to receive the sulfur for cluster formation. researchgate.net

Yfh1 (Frataxin): The yeast homolog of human frataxin, Yfh1, is a crucial component that binds to the Isu1/Nfs1 complex, particularly in the presence of iron. nih.govmdpi.com It is thought to act as an allosteric activator, enhancing the rate of sulfur transfer from NFS1 to ISCU. researchgate.netstanford.edu Deficiency of frataxin is the cause of the neurodegenerative disease Friedreich's ataxia. nih.gov

Electron Transfer Chain:

FDX2 (Ferredoxin 2): A mitochondrial ferredoxin that functions as an electron donor for the reduction of the persulfide sulfur on NFS1 to sulfide (B99878), a necessary step for cluster assembly. acs.orguniprot.orggenecards.org FDX2 binds to the core ISC complex. researchgate.net

FDXR (Ferredoxin Reductase): This enzyme reduces FDX2, using NADPH as the electron source, thus completing the electron transfer chain required for Fe-S cluster synthesis. researchgate.netnih.gov

Chaperone-Mediated Cluster Transfer:

Components of the Late ISC Machinery: Isa1, Isa2, Iba57, Nfu1, Ind1, and Bol Proteins

Following the initial assembly of a [2Fe-2S] cluster on the primary scaffold proteins, the late-acting mitochondrial iron-sulfur cluster (ISC) machinery is responsible for the synthesis of [4Fe-4S] clusters and their subsequent insertion into specific target apoproteins. nih.gov This specialized phase involves a distinct set of assembly factors.

The core of the late ISC machinery is a complex formed by the proteins Isa1 , Isa2 , and Iba57 . nih.govelifesciences.orgfrontiersin.org This complex is crucial for the generation of [4Fe-4S] clusters, likely by facilitating the reductive coupling of two [2Fe-2S] clusters delivered from the early pathway via the glutaredoxin Grx5. nih.govdiva-portal.orgplos.org Deficiency in any of these three components leads to severe defects in the activity of [4Fe-4S]-dependent enzymes, such as aconitase and respiratory chain subunits. nih.govelifesciences.org

Once synthesized on the Isa1-Isa2-Iba57 complex, the [4Fe-4S] clusters are trafficked to recipient apoproteins by dedicated carrier proteins. nih.govfrontiersin.org Key players in this transfer process include:

Nfu1 : This protein transiently binds [4Fe-4S] clusters and is believed to facilitate their insertion into a specific subset of apoproteins, including succinate (B1194679) dehydrogenase and lipoic acid synthase. elifesciences.orgnih.govgenecards.orgnih.gov Mutations in the NFU1 gene are linked to multiple mitochondrial dysfunctions syndrome, underscoring its critical role. nih.govmedlineplus.gov Nfu1 physically interacts with components of the Isa complex as well as client proteins. nih.gov

Ind1 (NUBPL in humans): This P-loop NTPase is specifically required for the assembly of mitochondrial complex I (NADH:ubiquinone oxidoreductase). embopress.orgoup.comwikipedia.orgnih.govjic.ac.uk It is thought to deliver one or more of the eight Fe-S clusters required for the function of this massive respiratory enzyme. nih.govjic.ac.uk

Bol proteins (BolA family, specifically Bol1 and Bol3 in mitochondria): These small proteins also participate in the late stages of Fe-S protein maturation. nih.govelifesciences.orgdiva-portal.org Bol1 and Bol3 appear to have overlapping functions and interact with Grx5 and Nfu1, respectively, suggesting they act as facilitators or regulators in the cluster transfer process. nih.govdiva-portal.orgplos.orgnih.gov

Mechanistic Insights into Mitochondrial Cluster Formation and Transfer

The biogenesis of mitochondrial Fe-S clusters is a stepwise process that begins with the assembly of a [2Fe-2S] cluster on the scaffold protein ISCU. frontiersin.orgnih.gov This foundational step requires a cysteine desulfurase (Nfs1) to provide sulfur, a ferredoxin (Yah1) and ferredoxin reductase (Arh1) to provide electrons, and potentially frataxin (Yfh1) as an iron donor or regulator. frontiersin.org

The chaperone system, consisting of Hsp70 (Ssq1) and the J-protein co-chaperone (Jac1), then facilitates the release of the ISCU-bound [2Fe-2S] cluster and its transfer to the monothiol glutaredoxin Grx5. nih.govfrontiersin.org At this juncture, the pathway bifurcates. The Grx5-bound [2Fe-2S] cluster can be directly inserted into recipient [2Fe-2S] apoproteins. frontiersin.org

Alternatively, for the synthesis of [4Fe-4S] proteins, Grx5 delivers two [2Fe-2S] clusters to the late-acting Isa1-Isa2-Iba57 complex . nih.govdiva-portal.orgplos.org This complex acts as a specialized assembly platform where the two [2Fe-2S] clusters are reductively coupled to form a [4Fe-4S] cluster. nih.gov The newly formed [4Fe-4S] cluster is then mobilized by targeting factors like Nfu1 and Ind1 , which recognize specific apoproteins and mediate the final insertion of the cofactor. nih.govfrontiersin.orgdiva-portal.org This ensures that complex Fe-S clusters are delivered efficiently and correctly to their designated protein partners, such as components of the respiratory chain. oup.com

Cytosolic Iron-Sulfur Cluster Assembly (CIA) Pathway

The maturation of Fe-S proteins located in the cytosol and nucleus is accomplished by a separate, dedicated machinery known as the Cytosolic Iron-Sulfur Cluster Assembly (CIA) pathway. asm.orgnih.gov This system is essential for cell viability, as its targets are involved in critical processes like DNA replication and repair, ribosome biogenesis, and chromosome segregation. nih.govnih.gov

Dependence on Mitochondrial ISC Pathway and Export Mechanisms (e.g., ABCB7/Atm1)

The CIA pathway is not autonomous; it is fundamentally dependent on the mitochondrial ISC machinery. pnas.orgnih.govjic.ac.uk The initial steps of sulfur mobilization and cluster assembly occur within the mitochondria. The ISC system is thought to synthesize a sulfur-containing precursor, often denoted as 'X-S', which is then exported to the cytosol. pnas.orgnih.govmdpi.comcuni.cz

This export process is mediated by the ATP-binding cassette (ABC) transporter ABCB7 (Atm1 in yeast), located in the inner mitochondrial membrane. pnas.orgnih.govcuni.cz Depletion of components of the early ISC machinery (like Nfs1 or ISCU) or the ABCB7 transporter severely impairs the maturation of cytosolic and nuclear Fe-S proteins, demonstrating the direct linkage between the two pathways. pnas.orgnih.gov The precise chemical nature of the exported sulfur-containing molecule remains an area of active investigation, but glutathione (B108866) is known to be required for the maturation of cytosolic [4Fe-4S] proteins. pnas.org

Key Components: Cfd1, Nbp35, Tah18, Dre2, Nar1, CIA Targeting Complex (Cia1, Cia2, Met18/MMS19, FAM96B/CIAO2B)

The CIA machinery comprises a set of conserved proteins that act in a sequential manner to build and deliver [4Fe-4S] clusters. asm.orgcuni.cz

Component/Complex Function Key Findings
Early-Acting Module Electron supply and initial scaffold for [4Fe-4S] cluster assembly.This module provides the reducing power and the initial platform for cluster synthesis.
Tah18 (NDOR1) & Dre2 (CIAPIN1)Electron transfer chain.Tah18, a diflavin reductase, transfers electrons from NADPH to the Fe-S protein Dre2. This electron flow is essential for the assembly of clusters on target proteins but not on the scaffold itself. nih.govuniprot.orgresearchgate.net
Cfd1 & Nbp35Scaffold complex.These two P-loop NTPases form a heterotetrameric complex that serves as the scaffold for the de novo assembly of a transient [4Fe-4S] cluster. mdpi.compnas.orguniprot.orgresearchgate.net
Middle-Acting Module Cluster transfer from scaffold to targeting complex.This stage involves the mobilization of the newly synthesized cluster.
Nar1 (CIAO3)Intermediate cluster carrier.An iron-only hydrogenase-like protein that contains two [4Fe-4S] clusters itself, Nar1 is thought to accept the cluster from the Cfd1-Nbp35 scaffold and transfer it to the late-acting components. nih.govpnas.orgmdpi.com
Late-Acting Module (CIA Targeting Complex - CTC) Target protein recognition and cluster insertion.The final step involves identifying the correct apoprotein and inserting the Fe-S cluster.
Cia1 (CIAO1), Cia2 (FAM96B/CIAO2B), Met18 (MMS19)Core components of the CTC.These three proteins form the core of the CIA Targeting Complex (CTC). pnas.orgmdpi.combiorxiv.org The CTC recognizes and binds to specific client apoproteins, facilitating the final cluster insertion. mdpi.combiorxiv.orgbiorxiv.orgresearchgate.net MMS19 often acts as an adaptor for a diverse range of clients, particularly those involved in DNA metabolism. biorxiv.org

Role of Chaperones and Targeting Factors (e.g., HSC20) in Cluster Delivery

While the core CIA machinery handles the fundamental assembly and transfer, specialized chaperones and targeting factors are required to ensure the efficient and specific delivery of Fe-S clusters to a diverse array of client proteins. The human cochaperone HSC20 (HSCB in yeast) is known to function in the mitochondrial ISC pathway, interacting with the HSPA9 chaperone to facilitate cluster transfer from the ISCU scaffold. While a direct, analogous role for a specific chaperone like HSC20 in the CIA pathway is less defined, the principle of targeted delivery is central to the late stages of the process.

The CIA Targeting Complex (CTC) , composed of Cia1, Cia2, and Met18/MMS19, functions as the primary specificity hub. mdpi.combiorxiv.org Different subunits of the CTC are responsible for recognizing different subsets of the more than 30 client proteins. pnas.org For instance, MMS19 is crucial for the maturation of many DNA repair and replication enzymes. biorxiv.org In some cases, additional adaptor proteins, such as the Yae1-Lto1 complex for the Rli1 protein, are required to bridge the interaction between the client protein and the CTC. pnas.org This multi-layered system of recognition ensures that the highly reactive Fe-S clusters are delivered specifically to their intended targets, preventing mis-insertion and potential cellular damage.

Electron Transfer Components (e.g., Ndor1, Anamorsin) in Cytosolic Assembly

The assembly of a [4Fe-4S] cluster is a reductive process that requires a source of electrons. In the CIA pathway, this critical function is performed by an electron transfer chain composed of two essential proteins:

Tah18 (human homolog: Ndor1) : A cytosolic NADPH-dependent diflavin oxidoreductase. nih.govmdpi.com It harnesses electrons from NADPH. nih.gov

Dre2 (human homolog: Anamorsin/CIAPIN1) : An Fe-S protein that forms a stable complex with Tah18/Ndor1. mdpi.complos.orgsynchrotron-soleil.frpnas.org

The established mechanism involves Tah18/Ndor1 transferring electrons from NADPH, via its FAD and FMN cofactors, to the Fe-S clusters resident on Dre2/Anamorsin. nih.govmdpi.compnas.org These reducing equivalents are then used to drive the assembly of the [4Fe-4S] cluster on the Cfd1-Nbp35 scaffold complex. pnas.orguniprot.orgmdpi.com The holo-form of Anamorsin (with its cluster) is required for this step. figshare.com This electron transfer chain is indispensable for the maturation of virtually all cytosolic and nuclear Fe-S proteins. nih.govresearchgate.netmdpi.com Interestingly, the Anamorsin-Ndor1 complex has also been implicated in providing electrons for other cellular processes, highlighting its central role in cytosolic redox chemistry. mdpi.comsynchrotron-soleil.fr

Plastid Sulfur Mobilization (SUF) Assembly Pathway

The Sulfur Mobilization (SUF) pathway, located in the plastids of plants and algae, is essential for the synthesis of iron-sulfur (Fe-S) clusters. uliege.benih.gov These clusters are vital cofactors for a wide array of proteins involved in fundamental processes such as photosynthesis, nitrogen and sulfur assimilation, and the biosynthesis of various essential molecules. uliege.benih.govresearchgate.net The SUF machinery is responsible for the de novo assembly of Fe-S clusters on scaffold proteins, which are then transferred to their target apoproteins. nih.gov This process is critical for the proper functioning and maturation of numerous chloroplastic Fe-S proteins. uliege.benih.gov

Unique Components and Specificities in Plants and Algae (e.g., SufS, SufE, SufB, SufC, SufD, SufA)

The core components of the SUF pathway in plants and algae are homologous to the bacterial SUF system, but with some unique features and expansions. mdpi.comfrontiersin.org The primary components include:

SufS (NFS2): A cysteine desulfurase that provides the sulfur atom for cluster assembly by converting L-cysteine into alanine (B10760859) and a persulfide intermediate. uliege.beacs.orgjst.go.jp In Arabidopsis thaliana, NFS2 is the key cysteine desulfurase in plastids. frontiersin.org

SufE (SUFE1/2/3): These proteins act as sulfur transfer intermediates, accepting the persulfide from SufS and relaying it to the scaffold complex. uliege.beacs.org Arabidopsis possesses three SufE homologs (SUFE1, SUFE2, and SUFE3), suggesting a degree of specialization or regulation in sulfur transfer. frontiersin.orgnih.gov SUFE1 is considered the primary activator of NFS2. frontiersin.org

SufB (AtNAP1): This protein is a central component of the scaffold complex where the Fe-S cluster is assembled. nih.govnih.gov In Arabidopsis, the SufB homolog is known as AtNAP1. nih.gov

SufC (AtNAP7): An ATPase that forms a complex with SufB and SufD, and is thought to provide the energy for the assembly or release of the Fe-S cluster. ebi.ac.ukpnas.org The interaction between AtNAP7 (SufC) and AtNAP6 (SufD) in Arabidopsis suggests a conserved functional complex. pnas.org

SufD (AtNAP6): Works in conjunction with SufB and SufC to form the core scaffold complex, the SUFBC₂D complex. uliege.beresearchgate.net

SufA (SUFA1): Functions as a carrier protein, facilitating the transfer of the newly synthesized Fe-S cluster from the scaffold to the final recipient apoproteins. mdpi.comebi.ac.uk

While these core components are largely conserved, the number and diversity of some SUF proteins can vary among different plant and algal species. For instance, some microalgae possess an additional class II cysteine desulfurase but have a reduced number of SUFE proteins compared to terrestrial plants. mdpi.com The presence of multiple paralogs for proteins like SufE and the transfer protein NFU in Arabidopsis points towards a more complex and regulated maturation pathway for chloroplastic Fe-S proteins. researchgate.netmdpi.com

**Table 1: Key Components of the Plastid SUF Pathway in *Arabidopsis thaliana***

Protein Family Arabidopsis Homolog(s) Function
SufS NFS2 Cysteine desulfurase; provides sulfur. uliege.befrontiersin.org
SufE SUFE1, SUFE2, SUFE3 Sulfur transfer protein; activates NFS2. frontiersin.orgnih.gov
SufB AtNAP1 Scaffold protein for Fe-S cluster assembly. nih.gov
SufC AtNAP7 ATPase; part of the scaffold complex. pnas.org
SufD AtNAP6 Component of the scaffold complex. pnas.org
SufA SUFA1 Fe-S cluster carrier protein. mdpi.comebi.ac.uk

Maturation of Chloroplastic Fe-S Proteins

The maturation of Fe-S proteins in chloroplasts is a multi-step process that begins with the de novo synthesis of an Fe-S cluster on the SUFBC₂D scaffold complex. nih.gov This initial assembly requires iron, sulfur, and electrons. nih.gov Once assembled, the cluster is transferred from the scaffold to various carrier proteins for delivery to the final apoprotein targets. nih.govmdpi.com

In plants like Arabidopsis, a number of late-acting maturation factors are involved in this transfer process. These include proteins from the SUFA, NFU, GRX, and HCF101 families. mdpi.commdpi.com There appears to be specificity in these transfer pathways. For example, NFU2 and HCF101 are primarily involved in the maturation of photosystem I proteins and other stromal enzymes, while GRXS14 and GRXS16, along with SUFA, are thought to be more involved in the maturation of [2Fe-2S] cluster-containing proteins. mdpi.com The presence of multiple NFU paralogs (NFU1, NFU2, NFU3) in Arabidopsis suggests distinct roles and potentially different client proteins for each. mdpi.com The loss of a specific transfer factor, like NFU3, can lead to distinct metabolic adjustments compared to the loss of other factors, highlighting the specificity of these maturation pathways. mdpi.com

Emerging and Ancestral Biogenesis Machineries (MIS, SMS)

Recent large-scale genomic analyses have uncovered two novel, minimal Fe-S cluster biogenesis systems, termed MIS (Minimal Iron-Sulfur) and SMS (SUF-like Minimal System). pasteur.frresearchgate.net These systems are believed to be ancestral to the more complex ISC, NIF, and SUF machineries and are thought to have been present in the Last Universal Common Ancestor (LUCA), predating the rise of oxygen in Earth's atmosphere. pasteur.frresearchgate.net

The discovery of MIS and SMS challenges the long-held view that dedicated Fe-S cluster synthesis machineries evolved as a response to oxidative stress. pasteur.fr Instead, it suggests that cellular machinery has always been required to assist in Fe-S cluster formation. pasteur.fr These ancestral systems have been largely retained in archaea, while in bacteria, they underwent stepwise evolution and complexification, leading to the modern ISC, NIF, and SUF systems. researchgate.netspringernature.com

The SMS system is composed of SmsBC, which are homologs of the SUF system's scaffold components SufB and SufC(D). nih.gov Experimental validation has confirmed that SMS is a bona fide Fe-S cluster biogenesis system. researchgate.net The characterization of these ancient systems is ongoing and promises to provide new insights into the origin and evolution of life's fundamental metabolic processes. anr.frpasteur.fr

Mechanistic Aspects of Cluster Formation and Transfer

The formation of an Fe-S cluster and its subsequent transfer to an apoprotein is a highly coordinated process involving the mobilization of sulfur and iron and their assembly on a scaffold protein. mdpi.comasm.org

Sulfur Mobilization by Cysteine Desulfurases and Persulfide Formation

The initial and crucial step in Fe-S cluster biogenesis is the mobilization of sulfur from L-cysteine. nih.govmdpi.com This reaction is catalyzed by a family of pyridoxal 5'-phosphate (PLP)-dependent enzymes called cysteine desulfurases, such as SufS in the SUF pathway. acs.orgjst.go.jpmdpi.com The enzyme abstracts the sulfur atom from L-cysteine, resulting in the formation of L-alanine and an enzyme-bound persulfide intermediate (Cys-S-SH) on a conserved cysteine residue in the active site. acs.orgmdpi.comportlandpress.com

This reactive persulfide group is the source of the sulfide (S²⁻) required for the cluster. acs.org The persulfide is then transferred from the cysteine desulfurase to a sulfur shuttle protein (like SufE) or directly to a cysteine residue on the scaffold protein (like SufB). nih.govasm.org This transfer often occurs through a mechanism resembling protein disulfide bond exchange. acs.org In the SUF system, the interaction with a partner protein like SufE is often required to stimulate the otherwise low basal activity of the SufS cysteine desulfurase. nih.gov

Iron Delivery and Incorporation into Scaffold Proteins

The precise mechanism of iron delivery and its incorporation into the scaffold protein remains an area of active research. While ferrous iron can be used for in vitro cluster assembly, the physiological iron donor in vivo is not definitively established for all systems. asm.orgoup.com

Once sulfur is delivered to the scaffold protein, typically in the form of a persulfide, iron is then incorporated to form the Fe-S cluster. asm.org Some models propose a "sulfur-first" mechanism, where persulfides accumulate on the scaffold before iron binding. mdpi.comasm.org However, other studies suggest that iron binding to the scaffold protein may be a prerequisite for efficient persulfide transfer, indicating a more concerted or "iron-dependent" process. mdpi.comoup.com

Scaffold proteins, such as SufB in the SUF system and Isu1 in the yeast mitochondrial ISC system, are dynamic structures that can exist in both disordered and structured conformations. oup.com This conformational flexibility is thought to be important for facilitating the binding of iron and persulfide substrates and the subsequent assembly of the [2Fe-2S] cluster, which serves as a building block for higher nuclearity clusters. mdpi.comoup.com The release of the newly formed cluster from the scaffold and its transfer to carrier proteins or final apoproteins is often an energy-dependent process, facilitated by chaperones and ATPases like SufC. researchgate.netnih.gov

Electron Provision for Cluster Assembly

The assembly of iron-sulfur (Fe-S) clusters is a fundamental biological process that requires the input of electrons to reduce sulfur and iron to their proper oxidation states. nih.govnih.gov The primary electron donors for this process are ferredoxins, small iron-sulfur proteins themselves, which are in turn reduced by ferredoxin reductases that utilize NAD(P)H. mdpi.combiorxiv.orgpnas.org

In the mitochondrial iron-sulfur cluster (ISC) machinery, the de novo synthesis of a [2Fe-2S] cluster on the scaffold protein ISCU involves the electron donor ferredoxin 2 (FDX2), which is reduced by the NADPH-dependent ferredoxin reductase (FDXR). mdpi.combiorxiv.org Recent studies suggest that FDX2 likely provides one electron for the reduction of the sulfane sulfur (S⁰) of a persulfide on ISCU to sulfide (S²⁻), with a second electron potentially coming from the oxidation of Fe²⁺ to Fe³⁺ bound to ISCU. biorxiv.org Both human mitochondrial ferredoxin 1 (FDX1) and ferredoxin 2 (FDX2) can donate electrons for Fe-S cluster biogenesis, though FDX2 facilitates a faster assembly rate. acs.orgnih.gov These reduced ferredoxins transfer electrons to the cysteine desulfurase complex, which then facilitates the conversion of L-cysteine to L-alanine and the generation of sulfide for cluster assembly. acs.orgnih.gov The essential nature of ferredoxin in this process has been demonstrated in yeast, where depletion of the mitochondrial ferredoxin Yah1p impairs the assembly of Fe-S proteins in both the mitochondria and the cytosol. pnas.org

The electron transfer chain involving ferredoxin is not only crucial for the initial [2Fe-2S] cluster formation but also for the conversion of two [2Fe-2S] clusters into a [4Fe-4S] cluster. nih.govnih.gov This reductive coupling is facilitated by ferredoxin and is a key step in the maturation of more complex iron-sulfur clusters. nih.govnih.gov

Role of Scaffold Proteins in De Novo Cluster Assembly

Scaffold proteins are central to the de novo assembly of iron-sulfur clusters, providing a platform where iron and sulfur atoms are brought together in a controlled manner to form a nascent cluster. nih.govasm.org This process prevents the release of reactive free iron and sulfide into the cell. pnas.org The most well-characterized scaffold proteins belong to the IscU/Isu and SufU families. asm.orgpnas.org

In the ISC system, the primary scaffold protein is IscU (or Isu1 in yeast). nih.govembopress.org IscU binds both iron and sulfur, the latter being transferred from the cysteine desulfurase IscS. nih.gov The de novo synthesis of a [2Fe-2S] cluster occurs directly on IscU. embopress.orgmdpi.com In mammals, this core complex includes the cysteine desulfurase NFS1, the scaffold ISCU2, frataxin (FXN), ferredoxin FDX2, and accessory proteins ISD11 and Acyl Carrier Protein (ACP). mdpi.com The three conserved cysteine residues in IscU are essential for coordinating the Fe-S cluster. mdpi.com

In addition to IscU, other proteins like IscA and Nfu have been proposed to function as scaffold proteins. pnas.org Human Nfu, for instance, can assemble a [4Fe-4S] cluster and transfer it to an acceptor protein, suggesting its role as an alternative scaffold. pnas.org The presence of multiple scaffold proteins may indicate specificity for different target proteins or roles in different assembly pathways. pnas.org

The Suf system, which is often active under conditions of iron starvation or oxidative stress, utilizes a different set of scaffold proteins. nih.gov In Bacillus subtilis, SufU is an essential Fe-S cluster scaffold protein that interacts closely with the cysteine desulfurase SufS. asm.org The SufBCD complex can also act as a scaffold, with the SufBD heterodimer interface proposed as the site of cluster synthesis. asm.org

Cluster Transfer to Apo-Target Proteins

Once an iron-sulfur cluster is assembled on a scaffold protein, it must be transferred to a variety of apoproteins (proteins lacking their cofactor) to render them functional. nih.govasm.org This transfer is a highly regulated process involving a network of carrier proteins and chaperones to ensure the safe and efficient delivery of the labile cluster. asm.orgfrontiersin.org

In the ISC pathway, the release of the newly synthesized [2Fe-2S] cluster from the IscU scaffold is an active, ATP-dependent process facilitated by a dedicated chaperone system. nih.govfrontiersin.org This system consists of an Hsp70-type chaperone (HscA in bacteria, Ssq1 in yeast, HSPA9 in humans) and a J-protein co-chaperone (HscB in bacteria, Jac1 in yeast, HSC20 in humans). nih.govoup.comoup.com The co-chaperone recognizes the cluster-bound scaffold protein and recruits the chaperone. nih.gov ATP hydrolysis by the chaperone induces a conformational change that facilitates the release of the Fe-S cluster. nih.gov

Following release from the scaffold, the cluster is often passed to intermediate carrier proteins. nih.govfrontiersin.org Monothiol glutaredoxins, such as Grx5 in yeast mitochondria, can transiently bind the [2Fe-2S] cluster and are involved in its trafficking. nih.gov From these carriers, the cluster can be inserted into [2Fe-2S] apoproteins or directed to the late-acting ISC machinery for the synthesis of [4Fe-4S] clusters. nih.gov

A-type carrier (ATC) proteins, such as IscA and SufA, are also involved in cluster trafficking, receiving clusters from scaffold proteins for delivery to final target proteins. nih.govfrontiersin.org In E. coli, the ATC ErpA is essential for the maturation of certain Fe-S proteins. asm.org For the insertion of clusters into many nuclear and cytosolic proteins, the cytosolic iron-sulfur protein assembly (CIA) machinery is required. mdpi.com The CIA targeting complex, composed of CIAO1, MMS19, and CIAO2B, facilitates the final insertion of [4Fe-4S] clusters into recipient apoproteins. mdpi.compreprints.org Some target proteins contain a specific recognition motif (LYR) that is recognized by the co-chaperone HSC20, enabling specific cluster delivery. mdpi.compreprints.org

Dynamic Interconversion of Cluster Types During Assembly

The biogenesis of iron-sulfur clusters is a dynamic process that includes the conversion of simpler clusters into more complex ones. The most common interconversion is the formation of a [4Fe-4S] cluster from two [2Fe-2S] clusters. nih.gov This process is a fundamental step in the maturation of many essential Fe-S proteins. oup.com

The reductive coupling of two [2Fe-2S] clusters to form a single [4Fe-4S] cluster requires the input of two electrons. nih.gov This reaction is facilitated by ferredoxin, which provides the necessary reducing equivalents. nih.govnih.gov This conversion can occur on the scaffold protein itself, as demonstrated by the ferredoxin-dependent formation of a [4Fe-4S] cluster on bacterial IscU. nih.govnih.gov

Alternative pathways for [4Fe-4S] cluster assembly also involve the coalescence of [2Fe-2S] clusters. For example, in vitro studies have shown that tetramerization of BOLA3-GLRX5 dimers, each bridging a [2Fe-2S] cluster, can lead to the formation of a [4Fe-4S] cluster in the presence of reducing agents. oup.com Another proposed mechanism involves the A-type ISC proteins, ISCA1 and ISCA2, and IBA57, which are thought to receive two [2Fe-2S] clusters from GLRX5 and assemble them into a [4Fe-4S] cluster. oup.com

The assembly of a [4Fe-4S] cluster on the carrier protein NFU1 can occur through the coordinated donation of two [2Fe-2S] clusters from the scaffold protein ISCU2 and the intermediate carrier ISCA1. oup.com This highlights a pathway where building blocks from different stages of the biogenesis process are utilized for the assembly of higher-order clusters. The dynamic nature of cluster interconversion allows the cell to synthesize the specific type of Fe-S cluster required by a diverse range of proteins.

Regulation of Iron-Sulfur Cluster Biogenesis

The synthesis of iron-sulfur clusters is a tightly regulated process to meet cellular demand while avoiding the toxicity of free iron and sulfide. This regulation occurs at multiple levels, including transcriptional and post-transcriptional control, and is responsive to cellular cues such as the availability of iron and oxygen. preprints.orgpnas.org

Transcriptional and Post-Transcriptional Control (e.g., IscR)

A key regulator of Fe-S cluster biogenesis in many bacteria is the transcription factor IscR. pnas.org IscR is itself an iron-sulfur protein that contains a [2Fe-2S] cluster. pnas.org The presence or absence of this cluster modulates IscR's DNA-binding affinity and specificity, allowing it to sense the cellular Fe-S cluster status. pnas.orgresearchgate.net

In its [2Fe-2S] cluster-bound (holo) form, IscR represses the transcription of the isc operon, which encodes the Isc machinery, including IscR itself. nih.gov This creates a negative feedback loop: when Fe-S cluster assembly is sufficient, holo-IscR levels are high, and the synthesis of the Isc machinery is turned down. nih.gov Conversely, when demand for Fe-S clusters increases or biogenesis is impaired, the IscR cluster is lost, leading to the apo-IscR form. pnas.org Apo-IscR has a lower affinity for the isc promoter, alleviating repression and increasing the expression of the Isc machinery. pnas.org

IscR also regulates other genes involved in Fe-S cluster metabolism. Holo-IscR can bind to a specific DNA motif (type 1) found in the promoters of genes like iscR and erpA. asm.org Both apo- and holo-IscR can bind to a different motif (type 2), such as the one in the promoter of the suf operon, which it activates. asm.orgasm.org This dual regulation allows the cell to switch from the housekeeping Isc system to the stress-responsive Suf system under conditions like iron starvation or oxidative stress. asm.orgasm.org

Post-transcriptional regulation also plays a role. In E. coli, the small RNA RyhB, which is expressed under iron-limiting conditions, represses the translation of the erpA mRNA. asm.org This works in concert with transcriptional regulation by IscR to fine-tune the expression of Fe-S cluster carrier proteins in response to iron availability. asm.org

Cellular Iron and Oxygen Availability as Regulatory Cues

The biogenesis of iron-sulfur clusters is intrinsically linked to the cellular availability of iron and oxygen. mdpi.commdpi.com Cells must manage iron uptake and utilization to ensure a sufficient supply for cluster synthesis without causing oxidative damage through iron-mediated radical formation. mdpi.com Oxygen can directly damage Fe-S clusters and decrease the bioavailability of iron by oxidizing it to its insoluble ferric (Fe³⁺) state. acs.orgpasteur.fr

Cellular iron levels directly influence the rate of Fe-S cluster biogenesis. In iron-replete conditions, the synthesis of Fe-S clusters is favored. mdpi.com However, under iron depletion, cluster incorporation is disfavored, leading to an increase in apo-proteins, including apo-IscR, which in turn upregulates the machinery for iron acquisition and Fe-S cluster assembly (like the SUF system). nih.govmdpi.com In fission yeast, the transcription factor Fep1 binds a [2Fe-2S] cluster under iron-sufficient conditions to repress iron uptake genes. preprints.org When iron is scarce, the cluster is lost, and the repression is lifted. preprints.org

Responses to Oxidative and Nitrosative Stress

The integrity and function of iron-sulfur (Fe-S) clusters are intrinsically vulnerable to reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Consequently, cells have evolved sophisticated response mechanisms to protect and repair these essential cofactors, primarily by modulating their biogenesis pathways.

Under conditions of oxidative or nitrosative stress, many organisms that possess multiple Fe-S cluster assembly systems, such as Escherichia coli, exhibit a regulatory switch between their primary and secondary biogenesis pathways. nih.govacs.org The housekeeping Iron-Sulfur Cluster (ISC) machinery is the primary system under normal physiological conditions. acs.orgmdpi.com However, it is sensitive to oxidative damage; for instance, the IscU scaffold protein and the IscS-IscU complex are susceptible to inactivation by hydrogen peroxide (H₂O₂). nih.govfrontiersin.org

In response to such stress, the Sulfur Utilization Factor (SUF) system is activated. acs.orgfrontiersin.org The SUF pathway is inherently more resistant to oxidative conditions and becomes the primary route for Fe-S cluster synthesis to maintain cellular viability. nih.govbiorxiv.org This transition is controlled by a complex regulatory network. In E. coli, the OxyR protein, a sensor for hydrogen peroxide, and IscR, an Fe-S cluster-containing transcriptional regulator, play crucial roles. mdpi.comoup.comasm.org When its own [2Fe-2S] cluster is damaged by stress, IscR loses its repressive function on the suf operon, leading to its induction. mdpi.comnih.gov Similarly, the presence of H₂O₂ activates OxyR, which in turn stimulates the expression of the suf operon. oup.comasm.org

Nitrosative stress, primarily from nitric oxide (NO), poses a direct threat to Fe-S clusters. NO reacts with the iron centers of these clusters, leading to the formation of dinitrosyl iron complexes (DNICs). wikipedia.orgpnas.org This modification can disrupt the cluster structure and inactivate the protein. pnas.orglsu.edu Cells respond to this challenge by upregulating Fe-S cluster biogenesis and repair systems. The transcriptional regulator NsrR, which itself contains an Fe-S cluster, senses NO levels. asm.org Under nitrosative stress, the NsrR-bound cluster is lost or modified, alleviating its repression of genes involved in NO detoxification and Fe-S cluster repair, including the suf operon. asm.org In some bacteria, specific proteins like the di-iron hemerythrin-like YtfE are expressed during nitric oxide stress to facilitate the repair of damaged Fe-S proteins. asm.org In Mycobacterium tuberculosis, the SufR regulator, which contains a redox-responsive [4Fe-4S] cluster, senses NO and upregulates the suf operon to counteract the stress and enable pathogen persistence. biorxiv.org

Table 1: Key Regulators in Stress Response of Fe-S Cluster Biogenesis
RegulatorSensing SignalOrganism ExampleResponse
IscR Fe-S cluster status, Oxidative StressE. coliHolo-IscR represses isc operon. Apo-IscR activates suf operon. mdpi.comnih.gov
OxyR Hydrogen Peroxide (H₂O₂)E. coliActivates transcription of the suf operon. oup.comasm.org
NsrR Nitric Oxide (NO)E. coliRepression of target genes is alleviated upon NO binding, inducing Fe-S repair mechanisms. asm.org
SufR Nitric Oxide (NO)M. tuberculosisSenses NO via its [4Fe-4S] cluster and upregulates the suf operon. biorxiv.org
Fur Iron statusE. coliIn its iron-bound form, it represses the suf operon. asm.orgnih.gov

Implications of Biogenesis Defects in Cellular Processes

Defects in the intricate process of Fe-S cluster biogenesis have profound and widespread consequences for cellular function, leading to a range of human diseases. nih.govalliedacademies.org Given the ubiquitous nature of Fe-S proteins in fundamental cellular activities, any disruption in their maturation can trigger a cascade of deleterious effects. nih.govtamu.edu

A primary consequence of impaired Fe-S cluster assembly is the disruption of cellular iron homeostasis. acs.org Defects in the mitochondrial ISC machinery often lead to a paradoxical situation: iron accumulates within the mitochondria, while the cytosol experiences iron deficiency. nih.govacs.org This mitochondrial iron overload can be toxic, potentially generating reactive oxygen species via the Fenton reaction, leading to further oxidative damage. researchgate.net The cytosolic iron starvation, in turn, impairs the synthesis of cytosolic Fe-S proteins and disrupts the regulation of iron-responsive proteins (IRPs), further unbalancing cellular iron metabolism. nih.gov

Mitochondrial function is severely compromised by faulty Fe-S cluster biogenesis. Fe-S clusters are essential components of the electron transport chain, specifically in Complex I, II, and III, as well as in the citric acid cycle enzyme aconitase. wikipedia.org Deficiencies in the assembly of these clusters lead to impaired mitochondrial respiration, reduced ATP production, and increased oxidative stress. tamu.eduresearchgate.net

The clinical manifestations of Fe-S cluster biogenesis defects are diverse, reflecting the wide-ranging roles of Fe-S proteins in different tissues. acs.org Mutations in the genes encoding components of the biogenesis machinery are responsible for a growing list of inherited metabolic disorders. nsj.org.sanih.gov The specific disease phenotype often depends on which protein in the assembly pathway is defective. acs.org

Table 2: Examples of Human Diseases Linked to Fe-S Cluster Biogenesis Defects
DiseaseDefective Gene/ProteinCellular ConsequencePrimary Clinical Manifestations
Friedreich's Ataxia FXN / FrataxinImpaired mitochondrial Fe-S cluster assembly, mitochondrial iron overload. nih.govnsj.org.saProgressive neurodegeneration, cardiomyopathy, diabetes. nih.govnsj.org.sa
Hereditary Myopathy with Lactic Acidosis ISCU / Iron-Sulfur Cluster Scaffold ProteinDeficiency in succinate dehydrogenase and aconitase activity due to defective Fe-S cluster assembly. nih.govnsj.org.saSevere exercise intolerance, muscle weakness. nih.gov
Sideroblastic Anemia GLRX5 / Glutaredoxin 5Defective heme synthesis and mitochondrial iron overload. nih.govnih.govAnemia characterized by iron-engorged mitochondria in erythroblasts. nih.gov
Multiple Mitochondrial Dysfunctions Syndromes (MMDS) NFU1, BOLA3, IBA57, ISCA2Impaired maturation of various mitochondrial Fe-S proteins. nsj.org.saSevere neurological and metabolic disturbances. nsj.org.sa
Combined Oxidative Phosphorylation Deficiency 19 LYRM4 (ISD11)Defect in the stability and function of the cysteine desulfurase NFS1. nsj.org.saImpaired mitochondrial respiration. nsj.org.sa

Furthermore, defects in Fe-S cluster biogenesis are linked to genomic instability. Several DNA repair enzymes, including DNA helicases like XPD, are Fe-S proteins. oup.com Impaired maturation of these enzymes can compromise DNA replication and repair, contributing to an increased risk of cancer and aging-related pathologies. tamu.edu

Evolutionary Perspectives of Iron Sulfur Clusters and Their Biogenesis

Origins of Iron-Sulfur Clusters in Early Earth Conditions

The "iron-sulfur world" hypothesis posits that early life may have originated on the surfaces of iron sulfide (B99878) minerals. wikipedia.org These minerals could have catalyzed the formation of organic molecules, a critical step in the origin of life. rsc.org On the prebiotic Earth, under anaerobic conditions rich in iron and sulfur, the spontaneous assembly of Fe-S clusters is thought to have occurred. pasteur.franr.fr The early Earth's environment, characterized by an oxygen-free atmosphere and abundant iron and sulfur, provided favorable conditions for the chemical synthesis of these clusters. pasteur.fr

Research suggests that the synthesis of major classes of iron-sulfur clusters, including [2Fe-2S] and [4Fe-4S] clusters, was feasible under prebiotically plausible conditions. rsc.orgrsc.org Factors such as the concentration of hydrosulfide (B80085) and the presence of thiolate-containing scaffolds, like short peptides, would have influenced the type of cluster formed. rsc.orgrsc.org Furthermore, studies have demonstrated that UV light could have driven the synthesis of [2Fe-2S] and [4Fe-4S] clusters by photo-oxidizing ferrous ions (Fe²⁺) to the necessary ferric state (Fe³⁺) and facilitating the release of sulfur from organic thiols. nih.govacs.orgnih.gov This suggests that iron-sulfur clusters could have formed readily on the early Earth, paving the way for the emergence of an iron-sulfur cluster-dependent metabolism. nih.govunitn.it These primordial, abiotically formed clusters likely served as some of the first catalytic structures, enabling key metabolic reactions such as CO₂ fixation in early cells. nature.com

Evolutionary Trajectories of Dedicated Iron-Sulfur Cluster Biogenesis Machineries

The transition from a world where Fe-S clusters formed spontaneously to one where their synthesis is managed by intricate protein machinery marks a significant evolutionary leap. This development was likely driven by the changing global environment and the increasing complexity of biological systems.

The three primary Fe-S cluster biogenesis machineries known today are the Iron-Sulfur Cluster (ISC), Sulfur mobilization (SUF), and Nitrogen fixation (NIF) systems. springernature.com These complex, multi-protein systems are responsible for the controlled synthesis and insertion of Fe-S clusters into apoproteins. pasteur.frspringernature.com The ISC and SUF systems are the major pathways, with the ISC system typically functioning as the primary housekeeping machinery under normal conditions in many bacteria, while the SUF system often acts as a backup, particularly under conditions of oxidative stress or iron limitation. springernature.comfrontiersin.org The NIF system is generally considered more specialized, primarily involved in the maturation of nitrogenase in nitrogen-fixing bacteria. researchgate.netpnas.org The emergence of these sophisticated machineries is thought to have been a response to the need for more efficient and protected Fe-S cluster synthesis as life evolved and faced new environmental challenges. researchgate.net

Recent phylogenomic analyses have challenged the long-held belief that complex Fe-S biogenesis machineries emerged solely in response to rising oxygen levels. pasteur.fr Evidence now points to the existence of two more ancient, minimal Fe-S cluster assembly systems, termed MIS (Minimal Iron-Sulfur) and SMS (SUF-like Minimal System). pasteur.frnih.gov These two-component systems are believed to have been present in the Last Universal Common Ancestor (LUCA), indicating that dedicated biochemical machinery for Fe-S cluster synthesis existed well before the Great Oxidation Event. pasteur.frspringernature.comnih.gov

It is now proposed that the more complex ISC, SUF, and NIF systems evolved from these ancestral MIS and SMS systems through a process of stepwise complexification. springernature.comresearchgate.netnih.gov In this scenario, the ancestral systems were retained in a form close to their original state in Archaea, while in Bacteria, they underwent modifications and the addition of new components to enhance their efficiency and functionality, giving rise to the ISC, SUF, and NIF machineries. springernature.comnih.gov The MIS system is thought to have been modified to give rise to both the ISC and NIF systems, while the SMS system was complexified to become the SUF system. springernature.com

The dramatic increase in atmospheric oxygen, which began approximately 2.4 billion years ago due to the emergence of oxygenic photosynthesis by cyanobacteria, presented a significant challenge for organisms utilizing oxygen-sensitive Fe-S clusters. pasteur.frspringernature.com This "Great Oxidation Event" is widely considered a major selective pressure that drove the evolution and diversification of Fe-S cluster biogenesis systems. springernature.comacs.org While oxygen may not have been the trigger for the initial emergence of biogenesis machineries (given the ancestral nature of MIS and SMS), it certainly played a crucial role in their subsequent evolution. springernature.com

The SUF system, in particular, appears to be better adapted to function in the presence of oxygen and is often the primary system in organisms that live in aerobic environments or experience high levels of oxidative stress. springernature.comfrontiersin.org For instance, several archaea that adapted to aerobic environments appear to have acquired SUF systems from bacteria, replacing their original SMS machineries. springernature.com Conversely, some bacteria adapted to stricter anaerobic niches by acquiring SMS systems from archaea. springernature.com The evolution of the SUF system involved the acquisition of accessory proteins, which are thought to help cope with the decreased bioavailability of iron and the damaging effects of reactive oxygen species in an oxygen-rich world. frontiersin.orgacs.orgacs.org

Taxonomic Distribution and Conservation of Biogenesis Systems

The distribution of the different Fe-S cluster biogenesis systems across the domains of life reflects their complex evolutionary history. The ancestral MIS and SMS systems are found to be largely conserved in Archaea. springernature.comnih.gov In contrast, Bacteria exhibit a greater diversity of systems, with many possessing the more complex ISC and SUF machineries. springernature.com The NIF system is predominantly found in nitrogen-fixing bacteria. pnas.org

Eukaryotes acquired their Fe-S cluster biogenesis machinery through endosymbiotic events. The mitochondrial ISC system is derived from the alphaproteobacterial ancestor of mitochondria, while the SUF system found in the plastids of photosynthetic eukaryotes was inherited from cyanobacteria. pnas.orgfrontiersin.org A separate machinery, the Cytosolic Iron-Sulfur Assembly (CIA) system, operates in the cytosol and is essential for the maturation of cytosolic and nuclear Fe-S proteins. frontiersin.org The conservation of these pathways across such a wide range of organisms underscores their fundamental importance for cellular life. frontiersin.orgnih.gov

Biogenesis SystemPrimary Domain(s)Key Features
ISC Bacteria, Eukaryotes (Mitochondria)Housekeeping system in many bacteria, essential for mitochondrial Fe-S protein biogenesis.
SUF Bacteria, Archaea, Eukaryotes (Plastids)Important under oxidative stress and iron limitation, primary system in cyanobacteria.
NIF BacteriaSpecialized for nitrogenase maturation in nitrogen-fixing organisms.
MIS Archaea, BacteriaAncestral, minimal system; precursor to ISC and NIF.
SMS Archaea, BacteriaAncestral, minimal system; precursor to SUF.
CIA Eukaryotes (Cytosol/Nucleus)Essential for maturation of cytosolic and nuclear Fe-S proteins.

Horizontal Gene Transfer and Gene Duplication Events in Fe-S Protein Evolution

The evolutionary landscape of Fe-S proteins and their biogenesis machineries has been significantly shaped by horizontal gene transfer (LGT) and gene duplication events. nih.gov These genetic mechanisms have facilitated the spread of different systems across taxonomic boundaries and allowed for functional diversification.

For example, the acquisition of a SUF system by the anaerobic parasite Blastocystis from an archaeon is a clear case of LGT that likely conferred an advantage for survival under oxygen stress. pnas.org Similarly, the presence of SUF systems in some archaea adapted to aerobic life is attributed to LGT from bacteria. springernature.com LGT has also been implicated in the transfer of ferredoxin genes between prokaryotes and eukaryotes. mdpi.com

Gene duplication has also played a crucial role, leading to the presence of multiple A-type carrier proteins (involved in cluster transfer) in many bacteria. nih.gov This redundancy can provide robustness to the Fe-S biogenesis network, allowing for different pathways to be utilized under varying environmental conditions. nih.gov The duplication of NIF system genes in Mastigamoeba balamuthi, with one set targeted to the mitochondria and another to the cytosol, represents a unique evolutionary adaptation. pnas.org These events highlight the dynamic nature of genome evolution and the plasticity of the Fe-S cluster biogenesis pathways in response to selective pressures.

Diversification of Iron-Sulfur Cluster Functions Through Evolution

Iron-sulfur (Fe-S) clusters are among the most ancient and versatile cofactors in biology. researchgate.net Their evolutionary history is deeply intertwined with the history of life on Earth, reflecting major shifts in the planet's geochemistry, particularly the rise of atmospheric oxygen. nih.gov Originally simple electron carriers in an anaerobic world, the functions of Fe-S clusters have diversified profoundly, expanding to encompass catalysis, gene regulation, and structural roles, driven by the evolving needs of cellular metabolism and the challenge of oxidative stress. oup.comwikipedia.org

The primordial Earth was anaerobic, with abundant soluble iron and sulfide, which likely facilitated the spontaneous formation of Fe-S clusters that were then incorporated into early proteins. nih.govnature.com These ancient Fe-S proteins were critical for core metabolic pathways, such as carbon dioxide fixation and hydrogen metabolism, functioning primarily in electron transfer. researchgate.netnature.com The prevalence of Fe-S proteins in the metabolic pathways of most organisms has led to the "iron-sulfur world" theory, which posits that these clusters played a significant role in the origin of life. wikipedia.org

A pivotal moment in the evolution of Fe-S cluster function was the Great Oxidation Event, approximately 2.4 billion years ago. The rise of atmospheric oxygen, a result of cyanobacterial photosynthesis, created a major selective pressure. nih.govspringernature.com Oxygen and its reactive species can readily damage Fe-S clusters, which are notoriously vulnerable to oxidation. nih.govbiologists.com This environmental shift had two major consequences: it limited the bioavailability of iron by oxidizing it, and it directly threatened the stability of existing Fe-S proteins. nih.gov In response, organisms evolved sophisticated, protein-based machinery (such as the ISC and SUF systems) to synthesize and protect these vital cofactors, a significant change from the likely spontaneous formation in the earlier anaerobic environment. springernature.com This development was crucial, as it not only protected the clusters but also enabled their functional diversification in an increasingly aerobic world.

This co-evolution of biogenesis pathways and protein function allowed Fe-S clusters to be utilized in a vastly expanded range of biological processes. frontiersin.orgacs.org While their original role as electron carriers remains central, particularly in respiration and photosynthesis, their functions have broadened significantly. oup.comnih.gov

Key Functional Diversifications of Iron-Sulfur Clusters:

Function Description Examples of Protein Families/Pathways Cluster Type(s) Commonly Involved
Electron Transfer The most ancient function; mediating redox reactions by cycling between different oxidation states of iron. nih.govbirzeit.eduFerredoxins, Respiratory chain complexes (Complex I, II, III), Photosynthetic complexes. oup.comwikipedia.org[2Fe-2S], [4Fe-4S], [3Fe-4S]
Enzymatic Catalysis Acting directly at the active site to facilitate chemical reactions, including hydration/dehydration, radical generation, and substrate binding. nih.govbirzeit.eduAconitase, Radical SAM (S-adenosyl-L-methionine) enzymes, Nitrogenase. wikipedia.orgmdpi.com[4Fe-4S]
Sensory/Regulatory Sensing the cellular environment (e.g., levels of oxygen, iron, nitric oxide) and regulating gene expression or protein activity in response. birzeit.edumdpi.comIron Regulatory Protein 1 (IRP1)/cytosolic Aconitase, Fumarate (B1241708) and Nitrate Reductase (FNR) protein. mdpi.com[4Fe-4S]
Structural Role Stabilizing protein structure and conformation without participating directly in redox reactions. wikipedia.orgbirzeit.eduEndonuclease III, MutY DNA glycosylase, some DNA polymerases. wikipedia.orgmdpi.com[4Fe-4S]
Sulfur Donation The cluster itself is sacrificed to provide sulfur atoms for the biosynthesis of other essential cofactors. nih.govBiotin (B1667282) synthase, Lipoic acid synthase. wikipedia.orgnih.gov[2Fe-2S], [4Fe-4S]

The diversification of function was accompanied by the evolution of specialized biogenesis systems localized to different cellular compartments in eukaryotes. frontiersin.orgpnas.org The mitochondrial Iron-Sulfur Cluster (ISC) machinery, inherited from the endosymbiotic ancestor of mitochondria, assembles clusters for mitochondrial proteins. frontiersin.orgoup.com The Cytosolic Iron-Sulfur Assembly (CIA) machinery, unique to eukaryotes, is responsible for maturing cytosolic and nuclear Fe-S proteins, which play critical roles in processes like DNA replication and repair. acs.orgnih.gov In plants and algae, a third system, the Sulfur Mobilization (SUF) machinery, operates in plastids to support photosynthesis and other metabolic pathways. pnas.orgnih.gov

Research findings highlight how gene duplication and lateral gene transfer have fueled this functional innovation. The A-type (IscA-like) carrier proteins, for instance, which are involved in the final steps of cluster assembly and transfer, have evolved into multiple subfamilies with specialized roles. nih.gov Some bacteria harbor several different A-type proteins, such as SufA, which functions under oxidative stress, and ErpA, which is essential for aerobic respiration, demonstrating functional partitioning. nih.gov

Furthermore, the family of proteins involved in nucleic acid metabolism is an area of expanding discovery for new Fe-S proteins. birzeit.edumdpi.com Fe-S clusters are now known to be essential for the function of multiple DNA polymerases, helicases, and glycosylases involved in DNA maintenance. mdpi.com In these enzymes, the clusters can play structural roles, act as redox sensors to scan for DNA damage, or be involved in the catalytic mechanism itself. birzeit.edu The evolution of the CIA pathway was a critical step in enabling the function of these nuclear Fe-S proteins, representing a key eukaryotic innovation. nih.gov This demonstrates a clear evolutionary trajectory: as life became more complex, so did the ways in which it utilized these ancient and versatile inorganic cofactors.

Theoretical and Computational Approaches to Iron Sulfur Cluster Studies

Quantum Mechanical (QM) Methods for Electronic Structure Calculation

The accurate description of the electronic structure of iron-sulfur clusters is foundational to understanding their reactivity, spectroscopy, and electron transfer properties. Quantum mechanical methods are essential for this purpose, offering tools to model the complex interplay of electron correlation and spin interactions.

Density Functional Theory (DFT) has become a widely used framework for studying the electronic structure of iron-sulfur clusters due to its favorable balance of computational cost and accuracy. researchgate.net However, the inherent multi-reference character of these spin-coupled systems, where a single determinant wavefunction is insufficient, poses a challenge. nih.gov To address the antiferromagnetic coupling between iron centers, the broken-symmetry (BS) DFT approach is commonly employed. researchgate.net

In the BS-DFT method, different spin orientations (alpha and beta) are allowed for the magnetic orbitals on different metal centers, creating a single-determinant wavefunction that is not a pure spin state but can approximate the energy of the antiferromagnetically coupled ground state. researchgate.netrsc.org This approach has proven valuable for computing reliable geometries, energies, and redox potentials. researchgate.net

The table below summarizes the performance of selected density functionals for reproducing the Fe-Fe distance in spin-coupled iron dimers, a key geometric parameter.

FunctionalTypePerformance on Fe-Fe DistanceReference
r²SCAN NonhybridGood agreement, tends not to underestimate nih.gov
B97-D3 NonhybridGood agreement, tends not to underestimate nih.gov
TPSSh HybridAccurate results nih.govresearchgate.net
B3LYP *HybridAccurate results nih.gov
B3LYP Hybrid (>15% HF)Tends to overestimate researchgate.net

While BS-DFT is a powerful tool, its single-determinant nature has limitations in describing the intrinsically multi-configurational electronic states of iron-sulfur clusters. acs.org For a more rigorous description, ab initio (wavefunction-based) quantum chemistry methods are necessary. These methods, while computationally more demanding, can explicitly handle the multi-reference character of these systems.

One such powerful method is the Complete Active Space Self-Consistent Field (CASSCF). uni-bonn.de CASSCF provides a qualitatively correct description of the electronic structure by including all important electronic configurations within a selected "active space" of orbitals and electrons. This approach has been successfully applied to study the electronic structure of synthetic [Fe₂X₂]²⁺,¹⁺ (where X = S, Se) model compounds. uni-bonn.de

For larger and more complex clusters, such as the [2Fe-2S] and [4Fe-4S] cores found in proteins, even more advanced techniques are required. The Density Matrix Renormalization Group (DMRG) algorithm, applied in the context of quantum chemistry (DMRG-CASSCF), has emerged as a breakthrough method. usp.bracs.org It can handle much larger active spaces than traditional CASSCF, allowing for the direct, near-exact quantum mechanical calculation of the low-energy electronic states of these clusters without relying on model assumptions. usp.br These calculations have revealed a much denser manifold of low-lying electronic states than previously predicted by simpler models, providing a new perspective on the clusters' reactivity. usp.brnih.gov

Modeling Redox Potentials and Electron Transfer Mechanisms

The function of many iron-sulfur proteins is intrinsically linked to their redox properties. The redox potential (Eₘ) of an iron-sulfur cluster is finely tuned by its environment to suit its specific biological role, spanning a range of over a volt. acs.org Computational models are essential for dissecting the factors that govern these potentials and the mechanisms of electron transfer.

Computational approaches like combined quantum mechanics/molecular mechanics (QM/MM) and continuum electrostatic models are used to investigate these environmental effects. uni-bonn.depnnl.govnih.gov In QM/MM methods, the iron-sulfur cluster is treated with a high level of quantum mechanical theory, while the surrounding protein and solvent are modeled using classical molecular mechanics force fields. This allows for the inclusion of the protein's structural and electrostatic influence on the QM region.

Continuum electrostatic calculations, often based on the Poisson-Boltzmann equation, model the protein and solvent as continuous media with different dielectric constants. researchgate.netmdpi.com These methods have been successfully used to calculate the redox potentials of clusters in proteins like Azotobacter vinelandii ferredoxin I and Chromatium vinosum high potential iron protein (HiPIP). nih.gov These studies have confirmed that the protein environment, including amide groups near the cluster and varying solvent access, is key to tuning the redox potential. nih.gov For example, calculations on the [4Fe-4S] clusters in Photosystem I showed that interactions with surrounding residues and ligating sulfurs are responsible for the observed differences in their midpoint potentials. mdpi.comnih.gov

The table below illustrates the calculated redox potentials for [4Fe-4S] clusters in Photosystem I, highlighting the influence of the protein environment.

ClusterProteinExperimental Eₘ (mV)Calculated Eₘ (mV)Reference
Fₐ Photosystem I-530-510 nih.gov
Fₑ Photosystem I-580-710 nih.gov
Fₓ Photosystem I-705 ± 15-980 nih.gov

The magnetic and electronic properties of iron-sulfur clusters are governed by the coupling of the spins of the individual iron centers. Two primary mechanisms are responsible for this coupling: superexchange and double-exchange. nih.govmit.edu

Superexchange: This is an indirect coupling mechanism mediated by the bridging sulfide (B99878) ligands. The spins on adjacent iron centers interact through the orbitals of the intervening sulfur atom. This interaction is typically antiferromagnetic in iron-sulfur clusters, meaning it favors the anti-parallel alignment of spins, leading to low-spin ground states. nih.gov The strength of this interaction is quantified by the Heisenberg exchange coupling constant, J. nih.gov

Double-Exchange: This mechanism becomes important in mixed-valence clusters, such as a pair of Fe²⁺(S=2) and Fe³⁺(S=5/2) ions. nih.govmit.edu Double-exchange describes the spin-dependent delocalization of an electron between two metal sites. nih.gov This "hopping" of the electron is easiest when the spins of the metal centers are aligned, thus favoring a ferromagnetic-like alignment and high-spin states within the mixed-valence pair. The strength of this interaction is described by the double-exchange parameter, B. nih.govresearchgate.net

In iron-sulfur clusters containing both Fe²⁺ and Fe³⁺ sites, the "extra" electron is not always confined to a single iron atom. Instead, it can be delocalized over multiple iron centers, leading to mixed-valence states where the iron ions have fractional oxidation states, such as Fe²·⁵⁺. nih.govmit.edu This delocalization is a direct consequence of the double-exchange mechanism. mit.edu

The degree of delocalization varies among different types of clusters. For instance, [2Fe-2S]¹⁺ clusters often exhibit "valence-trapped" behavior, with distinct Fe²⁺ and Fe³⁺ sites, because the energy gained from double exchange is not sufficient to overcome the localizing effects of superexchange and vibronic coupling. mit.edu In contrast, larger clusters like the cuboidal [4Fe-4S]¹⁺ and [4Fe-4S]³⁺ systems typically show significant valence delocalization, where the electron density is shared between pairs of iron atoms, forming Fe²·⁵⁺-Fe²·⁵⁺ units. nih.govnih.gov This delocalization is evident from techniques like Mössbauer spectroscopy, which shows equivalent iron sites on the experimental timescale. nih.gov

Computational studies, particularly DFT, can model these states. For example, DFT calculations on ferredoxins have shown that replacing cysteine ligands with serine can stabilize a valence-delocalized Fe²·⁵⁺-Fe²·⁵⁺ electronic structure over a valence-localized Fe²⁺-Fe³⁺ state. uni-bonn.de The presence and extent of charge delocalization are fundamental to the cluster's role in multi-electron redox chemistry. nih.gov

Role of Hydrogen Bonding in Redox Potential Control

The redox potential of iron-sulfur clusters is intricately tuned by their surrounding protein environment, with hydrogen bonds playing a critical role in this modulation. nih.gov These non-covalent interactions, primarily involving the sulfur atoms of the cluster, significantly influence the electronic properties and, consequently, the functional redox potential (Em) of the cluster. nih.govnih.gov The formation of hydrogen bonds, such as those between peptide N-H groups or side-chain O-H groups and the sulfur atoms of the cluster, preferentially stabilizes the more electron-rich, reduced state of the cluster. nih.govnih.gov This stabilization of the reduced form makes the cluster easier to reduce, resulting in a positive or less negative shift in its redox potential.

The table below summarizes the effect of the number of hydrogen bonds on the redox potential of different types of iron-sulfur proteins.

Iron-Sulfur Protein TypeTypical Number of H-BondsRelative Redox Potential
High-Potential Iron-Sulfur Protein (HiPIP)5Higher
[4Fe-4S] Ferredoxin8-9Lower

Computational Tools for Cluster-Protein Interactions

Understanding the complex interplay between an iron-sulfur cluster and its protein environment requires sophisticated computational tools. pnnl.gov Separating the electronic factors intrinsic to the cluster from the electrostatic effects of the protein is a significant challenge. pnnl.gov To address this, methods have been developed to model these large, complex systems with a high degree of accuracy.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become a cornerstone for studying reactions and properties of metalloenzymes, including iron-sulfur proteins. acs.orgusc.edu This hybrid approach partitions the system into two regions: the chemically active core, which is the iron-sulfur cluster and its immediate ligands, is treated with a computationally intensive quantum mechanical (QM) method. acs.orgusc.edu The remainder of the system, including the bulk of the protein and the surrounding solvent, is described using a more computationally efficient molecular mechanics (MM) force field. acs.orgusc.edu

This dual-level approach allows for the accurate modeling of electronic structure changes during processes like electron transfer, while still accounting for the conformational complexity and electrostatic influence of the entire protein. pnnl.govacs.org QM/MM methods are used to optimize the geometry of the cluster within the protein and to calculate key chemical and physical properties, such as redox potentials. osti.govacs.org The accuracy of these calculations can be calibrated against experimental data, such as electron detachment energies from photoelectron spectroscopy (PES). pnnl.govosti.gov Studies have shown that for calculating redox potentials, it is often beneficial to use a large QM system (around 300 atoms) for the most accurate results. acs.org Density functional theory (DFT), particularly methods like B3LYP, is frequently employed as the QM method in these simulations due to its balance of accuracy and computational cost. usc.eduacs.org

Poisson-Boltzmann Electrostatics Methods

The Poisson-Boltzmann equation (PBE) is a continuum electrostatics model used to describe the distribution of electric potential in ionic solutions. mdpi.comwikipedia.org In the context of iron-sulfur proteins, PBE methods are employed to calculate the electrostatic contribution of the protein and solvent environment to the cluster's properties. osti.govmdpi.com The protein is typically treated as a low-dielectric medium (ε ≈ 4), while the surrounding solvent (water) is assigned a high dielectric constant (ε ≈ 80). mdpi.com

By solving the PBE, researchers can compute the electrostatic potential generated by the protein's charged and polar groups, providing insight into how the macromolecular environment influences the redox potential of the embedded iron-sulfur cluster. osti.govmdpi.com These calculations have demonstrated a good correlation between the estimated and experimentally measured reduction potentials of iron-sulfur clusters in complex systems like photosystem I. mdpi.com PBE calculations can be combined with QM calculations (often as part of a QM/MM framework or as a separate step) to dissect the environmental contribution to the redox potential from the intrinsic electronic properties of the cluster itself. osti.gov

The table below outlines the typical dielectric constants used in Poisson-Boltzmann calculations for protein systems.

System ComponentDielectric Constant (ε)
Protein Interior4
Water (Solvent)80

Prediction of Cluster Reactivity and Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the reactivity and spectroscopic properties of iron-sulfur clusters, offering insights that can be difficult to obtain through experimental means alone. osti.govmit.edu These predictions are vital for understanding the structure-function relationships that govern the diverse roles of these cofactors in biological systems. osti.govnih.gov

Reactivity, particularly the redox potential, is a key property that is extensively studied computationally. nih.govacs.org Methods like broken-symmetry density functional theory (BS-DFT) and QM/MM are used to calculate the energy difference between the oxidized and reduced states of the cluster, which is fundamental to determining its redox potential. osti.govacs.org These calculations can account for factors such as the coordination environment, the electrostatic field of the protein, and solvent effects. nih.govacs.org For example, a regression model based on the cluster's total charge and the average valence of the iron atoms has been developed to predict redox potentials with a high degree of correlation (R² = 0.82) to experimental data. nih.govacs.org

Computational methods are also crucial for interpreting and predicting spectroscopic signatures. osti.gov Techniques such as photoelectron spectroscopy (PES), X-ray absorption spectroscopy (XAS), and variable temperature (VT) NMR spectroscopy provide experimental data on the electronic structure of iron-sulfur clusters. osti.govmit.edu Theoretical calculations can simulate these spectra, allowing for a direct comparison between theory and experiment. pnnl.govosti.gov This synergy helps in understanding the electronic structure, including the dense manifolds of low-energy excited states that are characteristic of these clusters and relevant to their reactivity at room temperature. mit.edumit.edu

Synthetic Analogues and Biomimetic Applications of Iron Sulfur Clusters

Design and Synthesis of Molecularly Defined Iron-Sulfur Clusters

The synthesis of molecularly defined iron-sulfur clusters is a cornerstone of bioinorganic chemistry, enabling detailed investigation into the properties that proteins fine-tune for specific biological functions. sigmaaldrich.comnih.gov

Mimicking Biological Cluster Architectures

A primary goal in this field has been the replication of the common structural motifs found in proteins, such as the [2Fe-2S] and [4Fe-4S] cores. sigmaaldrich.com Early pioneering work demonstrated that structural analogues of many biological Fe-S clusters could be synthesized through self-assembly reactions by combining iron salts, sulfur sources, and thiolate ligands under controlled conditions. sigmaaldrich.com

Significant achievements include the synthesis of analogues for various protein sites:

Ferredoxins and High-Potential Iron-Sulfur Proteins (HiPIPs): Researchers have successfully created synthetic [Fe4S4(SR)4]2- clusters that model the active sites of both low-potential ferredoxins and HiPIPs. nih.govnih.gov For instance, the reaction of [Fe4S4{N(SiMe3)2}4]− with the bulky thiol HSDmp yielded [Fe4S4(SDmp)4]−, which serves as a model for the oxidized form of HiPIP. nih.gov The use of bulky arylthiolate ligands has been instrumental in preparing a complete biomimetic redox series of [Fe4S4]4+/3+/2+/1+/0 complexes, which is crucial for understanding the various oxidation states accessible in enzymes. nih.gov

Rieske and mitoNEET Clusters: Synthetic [2Fe-2S] clusters have been developed to model Rieske-type centers, which are characterized by a unique ligation pattern of two cysteine and two histidine residues. nih.gov Model systems using bis-benzimidazolate ligands, for example, replicate the key proton-coupled electron transfer (PCET) reactivity of these biological centers. nih.govwmo.int

Nitrogenase P-cluster and Hydrogenase H-cluster: More complex clusters have also been targeted. Synthetic strategies have yielded 3:1 site-differentiated [Fe4S4] clusters, which are analogues for the aconitase active site and the [Fe4S4(Cys)3(His)] cluster found in some hydrogenases. nih.gov These models allow for site-specific ligand substitution, providing insight into how the local environment tunes the cluster's properties. wikipedia.org

Biological ClusterCommon CoreSynthetic Analogue ExampleKey Feature Mimicked
Ferredoxin (Fd)[4Fe-4S][Fe4S4(SR)4]2-Electron transfer properties
HiPIP[4Fe-4S][Fe4S4(SDmp)4]−High reduction potential
Rieske Proteins[2Fe-2S][Fe2S2(Prbbim)2]2-Histidine ligation, PCET reactivity
Hydrogenase (H-cluster)[4Fe-4S][Fe4S4(SDmp)3(Me4Im)]3:1 site differentiation

Exploration of Novel Geometries and Bonding Modes

Beyond replicating known biological structures, synthetic chemists have explored novel cluster geometries and bonding arrangements that expand the known chemistry of iron-sulfur systems. nih.gov This exploration can reveal previously unobserved electronic structures and reactivity, potentially providing insight into unusual biological sites or creating new catalysts. nih.goviarc.fr

Recent advances in this area include:

A Complete Redox Series: A significant breakthrough has been the synthesis of a complete series of [Fe4S4]n complexes, covering all five oxidation states from n = 0 to 4+ that are accessible through one-electron transformations. nih.govnih.gov This was achieved using a bulky arylthiolate ligand that encapsulates alkali-metal cations, which stabilize the different charge states of the cluster. nih.gov This series provides a unique opportunity to systematically study how geometry and spectroscopic signatures correlate with the oxidation state. nih.gov

Unusual Coordination and Geometries: Researchers have synthesized a novel [4Fe-3S] cluster that features an iron center with a rare trigonal-planar coordination geometry. iarc.fr This low-coordination number leads to a surprising low-spin electronic configuration, a departure from the high-spin state typical for most iron-sulfur clusters. iarc.fr Other explorations have led to the creation of high-nuclearity clusters with unique cores, such as an icosahedral [Fe@Fe12]16+ core, which features direct, unsupported iron-iron bonding. mdpi-res.com

Dynamic and Labile Bonds: Studies have shown that the iron-sulfide bonds within synthetic cuboidal clusters are kinetically labile. fishersci.ca This dynamic bond cleavage and formation is not always coupled to external processes like electron transfer and appears to be a general feature of these molecules, challenging the view of these clusters as static entities. fishersci.ca This lability is critical for the function of enzymes like nitrogenase, where structural rearrangements are necessary for substrate binding and electron transfer. fishersci.ca

Functional Models for Biological Transformations

A major driver for synthesizing iron-sulfur cluster analogues is to create functional models that can replicate and elucidate the complex catalytic transformations performed by metalloenzymes. uni.lu These models are crucial for understanding reaction mechanisms and for designing new, efficient catalysts for important chemical reactions.

Electrocatalysis Inspired by Iron-Sulfur Enzymes (e.g., Hydrogenases)

Hydrogenases are highly efficient biological catalysts for hydrogen production and oxidation, with many featuring iron-sulfur clusters in their active sites. 36.112.18wikipedia.org Synthetic mimics of the [FeFe]-hydrogenase active site have been a major focus of research, aiming to develop inexpensive and abundant metal catalysts for a potential hydrogen economy. 36.112.18wikipedia.org

Key findings from research on hydrogenase-inspired models include:

Mimicking the H-cluster: Small-molecule mimics containing a [2Fe-2S] core have been synthesized to replicate the structure of the hydrogenase active site (H-cluster). 36.112.18 While early models suffered from issues like low activity and poor water solubility, recent approaches have incorporated these clusters into macromolecular structures like polymers. 36.112.18 This strategy provides an outer coordination sphere that can improve solubility and catalytic activity. 36.112.18

Electrocatalytic Hydrogen Evolution: Synthetic [FeFe]-hydrogenase models have been shown to be effective electrocatalysts for the hydrogen evolution reaction (HER). 36.112.18 For example, an azadithiolate bridged di-iron complex effectively reduces protons to H2 at low overpotential. epa.gov The electronic properties of the cluster, modified by ligands such as cyanide (CN-), can significantly enhance the catalytic rate compared to precursor models. epa.gov

Tuning Catalytic Bias: In natural hydrogenases, the iron-sulfur cluster relay chain plays a crucial role in tuning the enzyme's catalytic properties. wikipedia.org Studies on modified enzymes, guided by electrocatalytic models, have shown that altering the second coordination sphere of a distal [Fe4S4] cluster can shift its redox potential. wikipedia.org This, in turn, enhances the relative rate of H2 production and the thermodynamic efficiency of H2 oxidation, demonstrating that catalytic function can be controlled by components distant from the active site. wikipedia.org

Concerted Proton-Electron Transfer (CPET) Mediation

Many biological redox transformations involve the coupled movement of protons and electrons, a process known as proton-coupled electron transfer (PCET). nih.govnih.gov When the proton and electron transfer in a single kinetic step, it is termed concerted proton-electron transfer (CPET). Synthetic iron-sulfur clusters have proven to be excellent platforms for studying and utilizing CPET mechanisms. uni.lunih.gov

Research highlights in this area include:

Models for Rieske Clusters: Synthetic models of [2Fe-2S] Rieske clusters, which use ligands that mimic the histidine environment, have been instrumental in demonstrating CPET reactivity. nih.govwmo.int The mixed-valence, protonated form of these models reacts with oxidants like TEMPO in a process that is thermodynamically and kinetically consistent with a CPET mechanism. nih.govnih.gov This was the first well-defined example of CPET at a synthetic ferric/ferrous Fe-S cluster. nih.govwmo.int

H-atom Transfer Mediators: Synthetic [Fe4S4] clusters can act as effective CPET mediators, transferring a net hydrogen atom (H•). uni.lunih.gov This capability has been harnessed to improve the activity and selectivity of other molecular catalysts. For example, when used with a manganese-based CO2 reduction catalyst, the [Fe4S4] cluster facilitates the formation of a key Mn-H intermediate, leading to the selective production of formic acid. nih.gov

Heterogeneous Catalysis: To create more robust and recyclable systems, these [Fe4S4] CPET mediators have been incorporated into coordination polymers and deposited onto electrode surfaces. nih.gov These modified electrodes function as heterogeneous H-atom transfer mediators, shuttling hydrogen atoms from the electrode to a catalyst in solution, demonstrating a powerful bio-inspired strategy for electrocatalysis. nih.gov

Small Molecule Activation (e.g., CO2 Reduction)

The activation of small, inert molecules like carbon dioxide (CO2) is a significant challenge in chemistry. Iron-sulfur clusters in nature, such as in the nitrogenase enzyme, are capable of reducing CO2. nih.gov Synthetic models have been developed to mimic and explore this reactivity, aiming to convert CO2 into valuable fuels and chemical feedstocks. uni.lu

Notable progress in this area includes:

Reduction of CO2 to Formic Acid: Synthetic [Fe4S4] clusters have been shown to act as electrocatalytic mediators for the reduction of CO2 to formic acid. uni.lu This process leverages the ability of the cluster to act as a CPET mediator, facilitating the generation of metal hydride species that are active in CO2 reduction. uni.lu

Reduction of CO2 to Hydrocarbons: More complex reductions have also been achieved. It has been shown that a synthetic [Fe4S4(SCH2CH2OH)4] cluster, in the presence of strong reducing agents, can catalyze the reduction of CO2 to hydrocarbons like alkanes and alkenes. This is a remarkable result, as it involves the formation of multiple carbon-carbon bonds, a rare feat for molecular CO2 reduction catalysts.

Artificial Metalloenzymes: To enhance stability and control the reaction environment, synthetic [Fe4S4] clusters have been incorporated into protein scaffolds, such as streptavidin, creating artificial metalloenzymes. By embedding a biotin-functionalized [Fe4S4] cluster into the protein, researchers can access the highly reduced [Fe4S4]0 state, which is crucial for activating inert molecules. These artificial enzymes have demonstrated the ability to catalyze the reduction of CO2, highlighting the potential of combining synthetic cluster chemistry with protein engineering.

Development of Complete Redox Series of Synthetic Clusters

The ability of natural iron-sulfur clusters to exist in multiple oxidation states is fundamental to their role in biological electron transfer. pnas.org A significant achievement in mimicking this property has been the synthesis and characterization of a complete series of synthetic [Fe₄S₄]ⁿ complexes. These synthetic analogues span all oxidation states accessible through single-electron transformations of the iron atoms, from n=0 to n=4+. pnas.orguci.edu

A key challenge in this endeavor was the isolation of the most reduced members of the series, particularly the "super-reduced" all-ferrous state, [Fe₄S₄]⁰, which is analogous to the cluster found in the nitrogenase iron protein (FeP). pnas.orgnih.gov This state is notoriously sensitive to oxidation. pnas.org Researchers successfully overcame this hurdle by employing bulky arylthiolate ligands. pnas.orgresearchgate.net These ligands encapsulate the cluster and can promote the inclusion of alkali-metal cations nearby, which helps to stabilize the highly reduced forms. pnas.orgresearchgate.net

Prior to this, an early success in creating an all-ferrous analogue involved using cyanide as a ligand. The resulting [Fe₄S₄(CN)₄]⁴⁻ cluster was more stable due to the positive shift in its redox potentials, which facilitated its initial isolation and characterization. pnas.org

The comprehensive characterization of these complete redox series has provided invaluable data. Techniques such as cyclic voltammetry, EPR and ⁵⁷Fe Mössbauer spectroscopy, UV-visible electronic absorption, and variable-temperature X-ray diffraction have been crucial. pnas.orgnih.govresearchgate.net These studies reveal systematic correlations between the cluster's oxidation state and its geometric and electronic properties, such as the Mössbauer isomer shift and the Fe₄S₄ core geometry. pnas.orgresearchgate.net For instance, the all-ferrous [Fe₄S₄]⁰ state was confirmed to have an S=4 electronic ground state, which is consistent with proposals for the all-ferrous clusters in nature. researchgate.net

Interactions of Iron Sulfur Clusters with Cellular Components

Protein-Protein Interactions in Iron-Sulfur Cluster Assembly and Trafficking

The journey of an iron-sulfur cluster from raw elements to a functional cofactor is mediated by a series of specific handoffs between various proteins. These interactions are transient and tightly regulated, ensuring that the reactive cluster intermediates are protected and guided to their correct destinations.

Scaffold Protein Interactions (e.g., IscU with IscS)

The initial assembly of an Fe-S cluster occurs on a scaffold protein, with IscU being a central player in the ubiquitous Iron-Sulfur Cluster (ISC) machinery. uniprot.orgnih.gov The formation of the cluster on IscU requires a direct interaction with the cysteine desulfurase, IscS. IscS provides the sulfur for the cluster by converting L-cysteine to L-alanine and transferring the sulfur atom to its own active site cysteine (Cys328) to form a persulfide. nih.gov This sulfur is then transferred to specific, highly conserved cysteine residues on IscU. nih.gov

The interaction between IscS and IscU is a critical regulatory juncture. These two proteins form a complex, but their binding affinity and the availability of IscS are modulated by the presence of other proteins. nih.gov For instance, proteins such as TusA, involved in molybdenum cofactor biosynthesis, and the electron donor ferredoxin (Fdx) compete with IscU for overlapping binding sites on IscS. nih.govoup.com This competition helps to partition the sulfur supplied by IscS among different metabolic pathways. nih.gov While sulfur acceptors generally bind to IscS one at a time, the assembly of the Fe-S cluster can involve a ternary complex of IscS, IscU, and other factors like the bacterial frataxin homolog, CyaY, or Fdx. nih.govnih.gov The affinity for IscS follows the order CyaY > Fdx > IscU, suggesting a tightly regulated sequence of binding and displacement events. oup.com

Chaperone-Co-chaperone Systems (e.g., HscA/HscB with IscU; Hsp70/HSC20)

Once a [2Fe-2S] cluster is assembled on the IscU scaffold, it must be transferred to recipient apoproteins. This transfer is not spontaneous but is an active, ATP-dependent process facilitated by a dedicated chaperone-co-chaperone system. researchgate.netscispace.com In bacteria, this system consists of the Hsp70 chaperone HscA and the J-domain co-chaperone HscB. medrxiv.org In eukaryotes, the mitochondrial system involves the Hsp70 protein HSPA9 (or Ssq1 in yeast) and the co-chaperone HSC20 (Jac1 in yeast), which is an ortholog of the bacterial HscB. biorxiv.orgnih.govmdpi.com

The co-chaperone (HscB/HSC20) plays a key role in substrate recognition. It specifically binds to the cluster-loaded IscU/ISCU scaffold protein and targets it to the Hsp70 chaperone (HscA/HSPA9). medrxiv.orgmdpi.com The interaction of the co-chaperone's J-domain with the Hsp70 stimulates the chaperone's ATPase activity. The resulting ATP hydrolysis induces a conformational change in the Hsp70 protein, which stabilizes its interaction with IscU and facilitates the release and transfer of the Fe-S cluster to either a final apoprotein or to a carrier protein for further trafficking. scispace.combiorxiv.orgmdpi.com In the cytosol of mammalian cells, a cytosolic form of HSC20 (C-HSC20) has been identified, which plays a crucial role in bridging the de novo cluster synthesis pathway with the cytosolic Fe-S protein assembly (CIA) machinery. nih.gov

Targeting Complex Interactions (e.g., CIAO1, MMS19, FAM96B/CIAO2B with apo-targets)

The maturation of most cytosolic and nuclear Fe-S proteins depends on the Cytosolic Iron-Sulfur Assembly (CIA) machinery. researchgate.net A key component of this pathway is the CIA targeting complex (CTC), which is responsible for the final step of inserting the Fe-S cluster into recipient apoproteins. biorxiv.orgmdpi.com This complex is composed of three core proteins: CIAO1 (also known as Cia1 or WDR39), MMS19 (Met18 in yeast), and FAM96B (also known as CIAO2B or Cia2 in yeast). nih.govresearchgate.netuniprot.org

These three proteins form a stable complex that acts as an adapter, linking the upstream CIA machinery that assembles the cluster with the final apoprotein targets. nih.govnih.gov

MMS19 is a large HEAT-repeat protein that serves as a central scaffold or adapter within the complex. nih.govresearchgate.net It interacts directly with numerous Fe-S client apoproteins, particularly those involved in DNA replication and repair, such as XPD, FANCJ, and DNA polymerases. nih.govnih.gov

CIAO1 is a WD40-repeat protein that provides a docking site for Fe-S client proteins. nih.govmdpi.com It interacts with both MMS19 and FAM96B. nih.gov The stability of MMS19 and FAM96B is compromised in the absence of CIAO1, highlighting its foundational role in the complex. medrxiv.org

FAM96B/CIAO2B is a core component that bridges the interaction between CIAO1 and MMS19. researchgate.netresearchgate.net Structural studies reveal it is centrally located within the CTC. researchgate.net

The CTC functions by physically bringing the cluster donor and the recipient apoprotein into proximity. nih.gov MMS19, in concert with its partners, facilitates the transfer and insertion of the cluster. nih.govresearchgate.net Different subcomplexes may exist to handle different subsets of target proteins, indicating a high degree of specificity and regulation. mdpi.com

Electron Donor Interactions (e.g., Ferredoxins with IscS/IscU)

The assembly of an Fe-S cluster is a reductive process that requires electrons. In the ISC system, these electrons are provided by a [2Fe-2S]-type ferredoxin (Fdx), which is itself reduced by an NADPH-dependent ferredoxin reductase. researchgate.netresearchgate.netresearchgate.net

Reduced ferredoxin interacts directly with the cysteine desulfurase IscS. oup.comuniprot.org This interaction is crucial for the reduction of the sulfane sulfur (S⁰), which is generated from cysteine on the IscS active site, into sulfide (B99878) (S²⁻), the form required for cluster assembly on IscU. uniprot.orguniprot.org Experimental evidence shows that electrons are transferred from reduced Fdx to IscS, but only in the presence of the substrate L-cysteine. oup.comuniprot.org The interaction site for Fdx on IscS overlaps with the binding sites for IscU and the frataxin homolog CyaY, leading to competitive binding. oup.comuniprot.org This mutual exclusion suggests a tightly regulated mechanism where Fdx binds to IscS to deliver an electron prior to the transfer of sulfur to IscU. uniprot.org Ferredoxin is also implicated in the subsequent step of converting a [2Fe-2S] cluster into a [4Fe-4S] cluster on the scaffold. uniprot.org

Mechanisms of Cluster Transfer and Apoprotein Metallation

The transfer of a fully formed Fe-S cluster from its assembly scaffold to the final destination apoprotein is a process fraught with potential hazards, given the reactivity of the cluster. The cellular machinery employs sophisticated recognition and transfer mechanisms to ensure this process is efficient and safe.

Substrate Recognition by Targeting Complexes

The CIA targeting complex (CTC) is responsible for recognizing a diverse array of cytosolic and nuclear apoproteins. This recognition is not based on a single, universal signal but employs a flexible, multi-faceted approach. mdpi.comnih.gov

Structural and biochemical studies have revealed a bipartite client recognition model for the CTC. biorxiv.orgresearchgate.net

A primary, high-affinity binding site is located on the CIAO1 subunit. This site, which utilizes the β-propeller structure of the WD40 domain, appears to be a common docking platform for many, if not all, client proteins. nih.govmdpi.com

A second, more specific interaction site resides on the N-terminal domain of MMS19 . nih.govmdpi.com This second site provides enhanced affinity and specificity for a subset of clients, particularly the large number of Fe-S proteins involved in DNA metabolism. nih.govnih.gov The ability of a client to interact with both sites results in a high-affinity, cooperative binding. biorxiv.org

This dual-recognition mechanism allows for versatility. Some clients may only require the CIAO1 binding site, while others, like DNA primase, need both CIAO1 and MMS19 for stable interaction. biorxiv.org The helicase XPD is an exception, as it can interact with the N-terminal repeats of MMS19 independently of the other CTC components. nih.gov

Furthermore, for about a quarter of known CTC clients, recognition is facilitated by a conserved C-terminal tripeptide motif ([LIM]-[DES]-[WF]). mdpi.comresearchgate.net However, many target proteins lack this motif. In some cases, these proteins are recognized through adaptor proteins that themselves contain the recognition motif. mdpi.com For many other substrates, the precise recognition signals remain to be discovered, highlighting the complexity and adaptability of the CIA targeting system. The ability of the CTC to exist as a full complex or as subcomplexes (e.g., MMS19-CIAO2B) further contributes to its capacity to recognize and service a wide range of distinct apoproteins. mdpi.comresearchgate.netnih.gov

Conformational Dynamics During Cluster Insertion

The transfer and insertion of iron-sulfur (Fe-S) clusters into their final destination, the recipient apoproteins, is a highly dynamic process orchestrated by a specialized chaperone machinery. This process relies on a series of intricate conformational changes within the key protein players, ensuring the efficient and correct delivery of the cluster. preprints.org Central to this mechanism are the scaffold protein, on which the cluster is transiently assembled, and a dedicated chaperone/co-chaperone system.

In mammalian cells, the primary scaffold protein is known as ISCU. This protein exists in at least two distinct conformational states: a structured (S) form and a more dynamic, disordered (D) form. nih.govnih.gov Solution NMR spectroscopy studies have revealed that the apo-ISCU protein interconverts between these two states on a millisecond timescale. acs.org The structured 'S' conformation is competent for binding the newly synthesized [2Fe-2S] cluster, forming holo-ISCU. nih.gov This cluster-bound state is then recognized by the chaperone system. nih.gov

The chaperone machinery, analogous to the bacterial HscA/HscB system, consists of the HSP70 chaperone HSPA9 and the co-chaperone HSC20 in mammals. nih.gov The process of cluster transfer is powered by the hydrolysis of ATP by HSPA9. preprints.orgnih.gov The co-chaperone HSC20 specifically binds to the cluster-loaded ISCU and delivers it to the HSPA9 chaperone. nih.gov The interaction of this tripartite complex triggers the ATPase activity of HSPA9. nih.govacs.org

The energy released from ATP hydrolysis drives significant conformational changes within the complex. preprints.orgacs.org These changes are thought to induce a distortion in the structure of ISCU, destabilizing the bound Fe-S cluster and facilitating its release. nih.govacs.org One model suggests that ATP hydrolysis causes a transition in HscA (the bacterial analog of HSPA9) from a T-state (ATP-bound) to an R-state (ADP-bound), which in turn stabilizes the disordered conformation of IscU, leading to the release of the Fe-S cluster. researchgate.net Another model proposes the existence of two isomers of the cluster-bound IscU with different affinities for the cluster; the chaperone system would stabilize the low-affinity state, promoting cluster transfer. researchgate.net

Ultimately, these dynamic conformational shifts, driven by ATP hydrolysis within the chaperone-scaffold protein complex, are essential for modulating the affinity of the scaffold for the cluster and ensuring its efficient transfer to a suitable recipient apoprotein. nih.govacs.org A complete understanding of the transfer mechanism will require detailed structural information of the various conformational states of the entire transfer complex. nih.gov

Iron-Sulfur Protein Interactions with Nucleic Acids

Iron-sulfur clusters are integral cofactors for a large and growing number of proteins that interact directly with nucleic acids, playing critical roles in the maintenance and expression of genetic information. mdpi.comnih.gov These Fe-S proteins are involved in fundamental processes such as DNA replication, DNA repair, transcription, and RNA modification and regulation. oup.comnih.gov The Fe-S cluster within these proteins can serve a structural role, a direct catalytic role, or act as a redox-sensitive switch to modulate protein function. mdpi.commdpi.com

A significant number of nuclear proteins involved in DNA metabolism contain Fe-S clusters. mdpi.com These include enzymes essential for genome integrity:

DNA Polymerases: Eukaryotic DNA polymerases α, δ, ε, and ζ, which are crucial for DNA replication, all contain a [4Fe-4S] cluster. oup.com This cluster is believed to be important for the structural integrity and function of the enzyme. mdpi.com

DNA Primases: The DNA primase subunit PRIM2 contains a [4Fe-4S] cluster. mdpi.com Recent evidence suggests this cluster functions as a redox switch, where its oxidation state modulates the protein's DNA binding activity and the handoff between the primase and polymerase. mdpi.commdpi.com

DNA Helicases: Several DNA helicases, which unwind DNA for replication and repair, are Fe-S proteins. In humans, these include XPD, FANCJ, RTEL1, and DDX11. preprints.org The cluster is often essential for their helicase activity. pnas.orgnih.gov

DNA Glycosylases: Enzymes like Endonuclease III and MutY, which are involved in base excision repair, use a [4Fe-4S] cluster. oup.com Initially thought to be purely structural, these clusters are now known to be required for efficient DNA binding and the detection and removal of damaged bases. mdpi.compreprints.org The redox state of the cluster can influence the protein's affinity for DNA; for example, oxidation of the cluster in Endonuclease III increases its binding affinity for DNA by over 500-fold. acs.org This property may allow repair proteins to communicate via DNA-mediated charge transport to scan the genome for damage. acs.org

Fe-S proteins are also involved in transcription and RNA processing. mdpi.compreprints.org For instance, subunits of RNA polymerase III and the general transcription factor IIH (which includes the helicase XPD) contain Fe-S clusters. mdpi.compreprints.org

Furthermore, Fe-S clusters are critical for regulating gene expression at the post-transcriptional level through interactions with RNA. The most well-characterized example is the Iron Regulatory Protein 1 (IRP1). nih.gov In iron-replete cells, IRP1 assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase, with no RNA-binding activity. nih.gov When cellular iron levels are low, the cluster is lost, inducing a significant conformational change in the protein. nih.govacs.org This apo-IRP1 then gains a high affinity for specific RNA stem-loops called Iron Responsive Elements (IREs) in the untranslated regions of mRNAs that encode proteins involved in iron metabolism, thereby regulating their translation or stability. nih.govacs.org While Fe-S cluster-containing RNA helicases have not been widely described in mammals, the viral helicase nsp13 from SARS-CoV-2 has been shown to contain a [4Fe-4S] cluster that is crucial for its RNA binding and unwinding activities. pnas.orgnih.gov

Q & A

Q. What are the key structural features of iron-sulfur clusters, and how are they synthesized in laboratory settings?

Focus: Synthesis and structural characterization. Methodological Answer: Iron-sulfur clusters are synthesized under anaerobic conditions to prevent oxidation, often using ligands like cysteine or inorganic sulfur sources. Structural features (e.g., cubane [4Fe-4S] or [2Fe-2S] cores) are confirmed via X-ray crystallography or nuclear magnetic resonance (NMR). For reproducibility, experimental protocols must specify reagent purity, solvent systems, and reaction kinetics .

Q. What experimental techniques are most effective for characterizing iron-sulfur cluster stability and electronic properties?

Focus: Spectroscopic and analytical methods. Methodological Answer: Electron paramagnetic resonance (EPR) and Mössbauer spectroscopy are critical for probing electronic states and spin coupling. UV-Vis spectroscopy monitors cluster assembly/disassembly kinetics. Redox titrations quantify midpoint potentials, while anaerobic gloveboxes ensure sample integrity. Cross-validation with multiple techniques minimizes artifacts .

Q. How do environmental factors (pH, temperature, redox potential) influence iron-sulfur cluster stability?

Focus: Stability under variable conditions. Methodological Answer: Stability assays involve incubating clusters in buffered solutions at controlled pH and temperature, with redox potential adjusted using dithionite or ferricyanide. Data contradictions (e.g., conflicting stability thresholds) often arise from differences in buffer composition or measurement techniques. Standardized reporting of experimental variables (e.g., ionic strength) is essential .

Advanced Research Questions

Q. How can computational models resolve discrepancies in experimental data on iron-sulfur cluster dynamics?

Focus: Integrating computational and experimental data. Methodological Answer: Density functional theory (DFT) simulations predict redox potentials and ligand binding affinities, which are validated against experimental spectroscopic data. Discrepancies in cluster geometry predictions require iterative refinement of force fields or hybrid QM/MM approaches. Collaborative data-sharing platforms (e.g., Zenodo) enable cross-disciplinary validation .

Q. What methodological challenges arise when studying iron-sulfur clusters in enzymatic electron transfer mechanisms?

Focus: Functional analysis in biological systems. Methodological Answer: Site-directed mutagenesis disrupts cluster-binding motifs in enzymes like ferredoxins or aconitase. Transient kinetics (stopped-flow spectroscopy) and cryo-EM capture intermediate states. Contradictions in electron transfer rates may stem from protein conformational changes or solvent accessibility, requiring single-molecule techniques for resolution .

Q. How can interdisciplinary approaches (e.g., biophysics, synthetic chemistry) address gaps in understanding iron-sulfur cluster assembly pathways?

Focus: Cross-disciplinary methodologies. Methodological Answer: Isotopic labeling (e.g., ²⁵S) tracks sulfur incorporation in vitro, while fluorescence anisotropy monitors protein-chaperone interactions in vivo. Contradictions in assembly models (e.g., scaffold-mediated vs. spontaneous) are addressed through meta-analyses of kinetic data and machine learning-driven pattern recognition .

Q. What are the best practices for managing and sharing heterogeneous data (spectroscopic, structural, kinetic) in collaborative iron-sulfur cluster research?

Focus: Data management and reproducibility. Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw data in repositories like PDBe or Dryad. Use standardized metadata templates for experimental conditions (e.g., buffer pH, temperature). Collaborative tools like electronic lab notebooks (ELNs) ensure traceability and reduce duplication .

Tables for Key Methodological Comparisons

Technique Application Limitations References
X-ray crystallographyAtomic-resolution cluster geometryRequires high-quality crystals
EPR spectroscopySpin state and redox activityLimited to paramagnetic species
DFT simulationsPredicting redox potentialsSensitivity to basis set/functional choice
Data Type Repository Metadata Standards References
Structural coordinatesProtein Data Bank (PDB)PDBx/mmCIF
Spectroscopic raw dataZenodo, FigshareISA-Tab

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